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  • Product: 2-Amino-3-(3-methoxyphenyl)propan-1-ol
  • CAS: 344359-33-7

Core Science & Biosynthesis

Foundational

in vitro pharmacological profile of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

An In-Depth Technical Guide to the Predicted In Vitro Pharmacological Profile of 2-Amino-3-(3-methoxyphenyl)propan-1-ol Abstract This technical guide outlines a comprehensive, albeit predictive, in vitro pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted In Vitro Pharmacological Profile of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Abstract

This technical guide outlines a comprehensive, albeit predictive, in vitro pharmacological profile for the compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol. In the absence of direct experimental data in the public domain for this specific molecule, this document leverages a structure-activity relationship (SAR) analysis of structurally analogous compounds, namely phenylethanolamines and phenoxypropanolamines. We hypothesize that the primary targets for this compound are adrenergic receptors. This guide provides a detailed framework for the experimental validation of this hypothesis, presenting state-of-the-art protocols for receptor binding and functional assays. It is intended for researchers, scientists, and drug development professionals seeking to characterize this or similar chemical entities.

Introduction and Structural Rationale

2-Amino-3-(3-methoxyphenyl)propan-1-ol is an aryl amino alcohol derivative. Its core structure consists of a propanolamine backbone, a feature central to many pharmacologically active agents. The key moieties for SAR analysis are:

  • The Propanolamine Backbone (-CH(OH)-CH(NH2)-): This motif is famously associated with ligands of adrenergic receptors. The hydroxyl and amino groups are critical for forming hydrogen bonds within the receptor binding pocket.

  • The 3-Methoxyphenyl Group: The position and nature of the aromatic substituent significantly influence receptor affinity and selectivity. The methoxy group at the meta-position is a key determinant of its potential interactions.

Given its structural similarity to well-characterized adrenergic ligands like methoxamine (an α-agonist) and various phenoxypropanolamine beta-blockers, it is logical to hypothesize that 2-Amino-3-(3-methoxyphenyl)propan-1-ol will exhibit affinity for one or more adrenergic receptor subtypes.[1][2][3] This guide outlines the essential in vitro assays required to build a complete pharmacological profile, starting with the highest probability targets.

Primary Target Class: Adrenergic Receptors

The initial and most critical step is to determine the compound's binding affinity and functional activity at the main subtypes of adrenergic receptors.

Receptor Binding Profile: Determining Affinity (Kᵢ)

A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[4][5] This assay measures the concentration of the test compound required to displace 50% of a specific radioligand from its receptor (IC₅₀), from which the inhibitory constant (Kᵢ) can be calculated.

  • Receptor Preparation:

    • Source: Use commercially available cell membranes from stable cell lines overexpressing a single human adrenergic receptor subtype (e.g., α₁ₐ, α₁₋, α₁₋, α₂ₐ, α₂₋, α₂c, β₁, β₂, β₃).

    • Homogenization: Thaw frozen cell pellets and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.[6]

    • Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash & Resuspend: Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Finally, resuspend the pellet in assay buffer.

    • Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Execution (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled competing ligand (for non-specific binding).

      • 50 µL of the test compound (2-Amino-3-(3-methoxyphenyl)propan-1-ol) at various concentrations (typically a 10-point, half-log dilution series).

      • 50 µL of the specific radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [³H]-Dihydroalprenolol for β) at a fixed concentration near its K₋ value.[7][8]

      • 100 µL of the prepared cell membrane suspension.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. The membranes with bound radioligand are trapped on the filter.[6][9]

    • Washing: Wash the filters multiple times with ice-old wash buffer to remove all unbound radioactivity.

    • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Generate a dose-response curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K₋) where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

G cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_detect Detection cluster_analysis Data Analysis Test_Compound Test Compound Dilutions Plate Combine in 96-well Plate (Total, Non-specific, Test) Radioligand Radioligand (Fixed Conc.) Membranes Receptor Membranes Incubate Incubate to Equilibrium Plate->Incubate Mix Filter Vacuum Filtration (Separates Bound/Free) Incubate->Filter Transfer Count Scintillation Counting Filter->Count Dry & Add Scintillant Curve Generate Dose-Response Curve Count->Curve Calculate Calculate IC₅₀ & Kᵢ Curve->Calculate

Workflow for a competitive radioligand binding assay.

The following table presents a hypothetical binding profile based on SAR analysis. The 3-methoxy substitution, compared to a 4-methoxy or unsubstituted phenyl ring, often results in varied affinities and selectivities. It is plausible that the compound will show a preference for α-adrenergic receptors over β-receptors.

Receptor SubtypeRadioligandPredicted Kᵢ (nM)Confidence
α₁ₐ [³H]-Prazosin50 - 200Moderate
α₁₋ [³H]-Prazosin80 - 300Moderate
α₁₋ [³H]-Prazosin40 - 150Moderate
α₂ₐ [³H]-Rauwolscine200 - 800Low
β₁ [³H]-DHA>1000High
β₂ [³H]-DHA>1000High
Disclaimer: This data is predictive and must be confirmed by experimentation.
Functional Activity Profile: Determining Potency (EC₅₀/IC₅₀)

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. This is achieved by measuring the receptor-mediated downstream signaling, typically the production of a second messenger.[10]

A. cAMP Accumulation Assay (for Gₛ- and Gᵢ-coupled receptors like β and α₂)

This assay quantifies changes in intracellular cyclic adenosine monophosphate (cAMP). Gₛ-coupled receptors (β₁, β₂, β₃) increase cAMP upon activation, while Gᵢ-coupled receptors (α₂) decrease it.[10][11]

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-β₂ or HEK-α₂) in a 96- or 384-well plate and grow to near confluence.

  • Agonist Mode (for Gₛ):

    • Replace culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations.

    • Incubate for a set time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode (for Gₛ):

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add a known agonist at a fixed concentration (e.g., its EC₈₀).

    • Incubate for a set time at 37°C.

  • Gᵢ-Coupled Receptors (Agonist Mode for α₂):

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to generate a high basal cAMP level.

    • Concurrently, add the test compound at various concentrations to observe the inhibition of the forskolin-induced cAMP production.[11]

  • Detection:

    • Lyse the cells and measure cAMP levels using a commercial kit, such as a luminescence-based assay (e.g., Promega's cAMP-Glo™)[12] or a competitive immunoassay using HTRF technology.[13]

  • Data Analysis:

    • Plot the measured signal against the log concentration of the test compound.

    • For agonists, determine the EC₅₀ (concentration for 50% of maximal response).

    • For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

G cluster_cell Cell Preparation cluster_treat Treatment cluster_detect Detection & Analysis Seed Seed Receptor-Expressing Cells in Plate Grow Grow to Confluence Seed->Grow Buffer Add Stimulation Buffer (+/- PDE Inhibitor/Forskolin) Grow->Buffer Compound Add Test Compound (Dose-Response) Buffer->Compound Incubate Incubate at 37°C Compound->Incubate Lyse Lyse Cells Incubate->Lyse Detect Measure cAMP (e.g., HTRF, Luminescence) Lyse->Detect Analyze Calculate EC₅₀ / IC₅₀ Detect->Analyze

Workflow for a cell-based cAMP functional assay.

B. Intracellular Calcium Flux Assay (for G₋-coupled receptors like α₁)

G₋-coupled receptors signal via the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[14] This can be measured using calcium-sensitive fluorescent dyes.

  • Cell Preparation: Plate cells expressing the target receptor (e.g., HEK-α₁ₐ) in a black, clear-bottom 96-well plate.

  • Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

  • Measurement:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR).

    • Measure the baseline fluorescence.

    • Add the test compound at various concentrations (for agonist mode) or pre-incubate with the test compound before adding a known agonist (for antagonist mode).

    • Immediately begin kinetic measurement of fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the response against the log concentration of the test compound to determine the EC₅₀ or IC₅₀.

Based on the predicted binding profile and the pharmacology of related α-agonists like methoxamine, the compound is most likely to exhibit agonist activity at α₁-adrenergic receptors.[1][15][16] Its activity at other receptors is predicted to be minimal.

Receptor SubtypeAssay TypePredicted ActivityPotency (EC₅₀/IC₅₀) (nM)
α₁ₐ Calcium FluxAgonist100 - 500
α₁₋ Calcium FluxAgonist150 - 800
α₁₋ Calcium FluxAgonist80 - 400
α₂ₐ cAMP InhibitionInactive>10,000
β₁ cAMP AccumulationInactive>10,000
β₂ cAMP AccumulationInactive>10,000
Disclaimer: This data is predictive and must be confirmed by experimentation.

Exploratory & Secondary Profiling

To build a more complete profile and identify potential off-target effects or novel activities, broader screening against other target classes is warranted.

Kinase Inhibition Profiling

The broad structural motif of the compound does not immediately suggest potent kinase activity, but off-target kinase inhibition is a common feature of many small molecules. A primary screen against a panel of representative kinases is a valuable step in safety pharmacology.

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate peptide, and ATP in a kinase buffer. Add the test compound across a range of concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent, which converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Measurement & Analysis: Measure the luminescence signal. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ if significant inhibition is observed.

Cyclooxygenase (COX) Enzyme Profiling

Structurally related compounds, such as certain chalcones and propiophenones, have shown anti-inflammatory activity, which may be mediated by inhibition of COX enzymes.[17] Screening against COX-1 and COX-2 is therefore a relevant exploratory assay.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.[18][19]

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add arachidonic acid (the substrate) to initiate the reaction. The COX enzyme converts it to PGG₂, and the peroxidase component reduces it to PGH₂.

  • Colorimetric Detection: The assay measures the peroxidase activity by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured at 590 nm.[17][19]

  • Data Analysis: Calculate the percent inhibition of COX activity and determine the IC₅₀ values for both isoforms to assess potency and selectivity.

G cluster_prep Reagent Preparation cluster_assay Enzymatic Reaction cluster_detect Detection & Analysis Enzyme Purified Enzyme (e.g., Kinase, COX) Combine Combine Reagents in Plate Substrate Substrate + Cofactors (e.g., ATP, Arachidonic Acid) Inhibitor Test Compound Dilutions Incubate Incubate at Optimal Temp. Combine->Incubate Add_Probe Add Detection Reagents (e.g., ADP-Glo, TMPD) Incubate->Add_Probe Stop Reaction Measure Measure Signal (Luminescence/Absorbance) Add_Probe->Measure Analyze Calculate IC₅₀ Measure->Analyze

Generalized workflow for an in vitro enzyme inhibition assay.

Summary and Future Directions

This guide posits a predictive in vitro pharmacological profile for 2-Amino-3-(3-methoxyphenyl)propan-1-ol, identifying it as a likely α₁-adrenergic receptor agonist with moderate potency and selectivity over α₂- and β-adrenergic receptors. This hypothesis is built upon established structure-activity relationships of analogous compounds.

The primary value of this document lies in the detailed, actionable experimental workflows provided. It is imperative that this predictive profile be validated through the rigorous application of these, or similar, in vitro assays. Subsequent studies should focus on receptor subtype selectivity within the α₁-adrenoceptor family, determination of agonist bias, and a broader off-target screening panel to ensure a comprehensive understanding of the compound's mechanism of action and potential liabilities.

References

  • Moors, M., & Boddeke, H. W. (1990). Quantitative Evaluation of the Beta 2-adrenoceptor Affinity of Phenoxypropanolamines and Phenylethanolamines. PubMed. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC. Available at: [Link]

  • He, Q., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Available at: [Link]

  • Kalkisim, S., et al. (2002). Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. PubMed. Available at: [Link]

  • Soh, W. L., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. PubMed. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Hebblethwaite, E. M., et al. (2002). CoMFA Analysis of the Human beta(1)-adrenoceptor Binding Affinity of a Series of Phenoxypropanolamines. PubMed. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Anonymous. (n.d.). Protocol for Invitro Kinase Assay. Harvard University. Available at: [Link]

  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link]

  • Bradshaw, C. M., et al. (1977). Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. PubMed. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Fereidoonnezhad, M., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. Available at: [Link]

  • Pizcueta, P., et al. (1994). In Vitro Hyporeactivity to Methoxamine in Portal Hypertensive Rats: Reversal by Nitric Oxide Blockade. PubMed. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell based GPCR Functional Characterization Services. Creative Biolabs. Available at: [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Biological Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Prisant, L. M. (1993). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Journal of Clinical Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). METHOXAMINE. Inxight Drugs. Available at: [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Gifford Bioscience. Available at: [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

  • Wikipedia. (n.d.). Metaraminol. Wikipedia. Available at: [Link]

  • Nickson, C. (2020). Metaraminol. LITFL. Available at: [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). PMC. Available at: [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available at: [Link]

  • James, T. N., & Bear, E. S. (1975). Positive inotropic effects of methoxamine: evidence for alpha-adrenergic receptors in ventricular myocardium. R Discovery. Available at: [Link]

  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Medsafe. (n.d.). Metaraminol 0.5 mg/mL solution for injection. Medsafe. Available at: [Link]

  • Deranged Physiology. (2020). Metaraminol. Deranged Physiology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Metaraminol. PubChem. Available at: [Link]

Sources

Exploratory

A Technical Guide to Elucidating the Mechanism of Action of 2-Amino-3-(3-methoxyphenyl)propan-1-ol in Mammalian Cells

Abstract This document presents a comprehensive technical framework for the characterization of 2-Amino-3-(3-methoxyphenyl)propan-1-ol, a compound with a defined chemical structure but an unelucidated mechanism of action...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document presents a comprehensive technical framework for the characterization of 2-Amino-3-(3-methoxyphenyl)propan-1-ol, a compound with a defined chemical structure but an unelucidated mechanism of action in mammalian cells. By analyzing its structural features, specifically its substituted phenethylamine core, we hypothesize several plausible biological targets. This guide details a logical, multi-tiered experimental cascade designed to systematically investigate these hypotheses, progressing from broad-panel screening to specific functional assays. We provide field-proven, step-by-step protocols for key in vitro experiments, including radioligand binding assays, neurotransmitter uptake inhibition assays, and functional G-protein coupled receptor (GPCR) signaling assays. The rationale behind each experimental choice is explained to ensure a self-validating and scientifically rigorous investigation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to characterize novel neuroactive compounds.

Introduction and Hypothesis Generation

2-Amino-3-(3-methoxyphenyl)propan-1-ol is a phenethylamine derivative. The core phenethylamine structure is a well-established pharmacophore present in numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of psychoactive drugs.[1][2] The presence of this scaffold strongly suggests potential activity within the central nervous system.

Structural Analysis:

  • Phenethylamine Backbone: This core structure is a known ligand for monoamine transporters and receptors.[2][[“]]

  • 3-Methoxy Group: Methoxy substitutions on the phenyl ring are common in psychoactive phenethylamines, often conferring selectivity and potency for specific serotonin receptors or modifying interactions with monoamine transporters.[4]

  • Amino Alcohol Moiety: The propan-1-ol side chain differentiates it from simple phenethylamines and may influence its binding characteristics and functional activity.

Based on this structural analysis, we can formulate three primary hypotheses for the mechanism of action of 2-Amino-3-(3-methoxyphenyl)propan-1-ol:

  • Monoamine Transporter Modulation: The compound may bind to and either inhibit the reuptake of or act as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • GPCR Agonism/Antagonism: The compound could act as a ligand for monoaminergic G-protein coupled receptors, such as adrenergic, dopaminergic, or serotonergic receptors.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: The phenethylamine structure makes it a prime candidate for an agonist at TAAR1, a receptor known to be activated by endogenous trace amines and amphetamine-like substances, which in turn modulates monoaminergic neurotransmission.[5][6][7]

The following experimental plan is designed to systematically test these hypotheses.

Experimental Cascade for Mechanistic Elucidation

A tiered approach is essential to efficiently and cost-effectively determine the primary mechanism of action. The workflow begins with broad screening to identify primary targets and progresses to more focused functional assays to determine the nature of the interaction.

G cluster_0 Hypothesis Testing cluster_1 Initial Compound A Tier 1: Primary Target Identification Radioligand Binding Screen B Tier 2: Functional Characterization of Transporter Interaction A->B Analyze Hits C Tier 2: Functional Characterization of GPCR Interaction A->C Analyze Hits D Tier 3: Downstream Signaling & Cellular Impact B->D C->D Start 2-Amino-3-(3-methoxyphenyl)propan-1-ol Start->A

Caption: Experimental workflow for mechanistic characterization.

Tier 1: Primary Target Identification via Radioligand Binding

The initial step is to perform a broad radioligand binding screen to determine the compound's affinity for a panel of relevant biological targets. This provides a rapid assessment of which hypotheses are most viable.

Objective: To identify receptors and transporters to which 2-Amino-3-(3-methoxyphenyl)propan-1-ol binds with significant affinity.

Recommended Target Panel

A comprehensive panel should include, at a minimum:

  • Monoamine Transporters: DAT, NET, SERT

  • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C

  • Dopamine Receptors: D₁, D₂, D₃

  • Adrenergic Receptors: α₁, α₂, β₁, β₂

  • Trace Amine-Associated Receptor: TAAR1

Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure for a filtration-based binding assay.[8][9][10] Specific radioligands, buffers, and incubation times will vary depending on the target.

  • Membrane Preparation: Utilize membrane preparations from cells stably expressing the human recombinant target of interest (e.g., HEK293 or CHO cells).[8]

  • Assay Setup: In a 96-well plate, combine:

    • Membrane preparation (typically 5-20 µg protein/well).

    • A fixed concentration of a specific radioligand (e.g., [³H]-dopamine for DAT) at approximately its Kd value.

    • A range of concentrations of the test compound (2-Amino-3-(3-methoxyphenyl)propan-1-ol) or a known reference compound.

    • Assay buffer to reach the final volume.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow binding to reach equilibrium.[8]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[8]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data and Interpretation

A Ki value of < 1 µM is generally considered a significant "hit" and warrants further investigation.

TargetHypothetical Ki (nM)Interpretation
hDAT 850Moderate affinity; warrants functional testing.
hNET 150High affinity; strong candidate for primary target.
hSERT > 10,000Negligible affinity.
hTAAR1 75High affinity; strong candidate for primary target.
h5-HT₂ₐ 2,500Low affinity; likely not a primary target.
hD₂ > 10,000Negligible affinity.

Table 1: Hypothetical radioligand binding assay results for 2-Amino-3-(3-methoxyphenyl)propan-1-ol.

Based on these hypothetical results, further investigation would prioritize the Norepinephrine Transporter (NET) and TAAR1.

Tier 2: Functional Characterization

Once primary targets are identified, functional assays are required to determine whether the compound acts as an inhibitor, substrate, agonist, or antagonist.

Monoamine Transporter Functional Assays

Objective: To determine if the compound inhibits neurotransmitter uptake or induces neurotransmitter efflux (release).

Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of the compound to block the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[11][12][13]

  • Cell Plating: Plate cells stably expressing the transporter of interest (e.g., hNET-HEK293) in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with buffer and pre-incubate them for 5-10 minutes with various concentrations of the test compound or a known inhibitor (e.g., desipramine for NET).[12]

  • Initiate Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]-norepinephrine).

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature. The time should be within the linear range of uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of neurotransmitter uptake.

Interpretation of Results:

  • A potent IC₅₀ value (comparable to the binding Ki) confirms the compound is a reuptake inhibitor .

  • A weak or absent IC₅₀ value, despite strong binding affinity, suggests the compound may be a substrate (a releaser), which would require an efflux assay to confirm.

GPCR Functional Assays

Objective: To determine if the compound activates (agonist) or blocks (antagonist) the TAAR1 receptor. Since TAAR1 is primarily a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).[5][6]

Protocol: cAMP Accumulation Assay

This protocol describes a common method for measuring cAMP levels, such as a competitive immunoassay using HTRF or a bioluminescent reporter assay.[14][15][16][17]

  • Cell Plating: Plate cells expressing the target receptor (e.g., hTAAR1-CHO) in a suitable assay plate (e.g., 384-well).

  • Cell Stimulation: Add varying concentrations of the test compound (agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (antagonist mode). Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.[16]

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

  • cAMP Detection: Add the detection reagents. In a competitive immunoassay, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP produced.[16]

  • Data Analysis:

    • Agonist Mode: Plot the signal versus the log concentration of the compound and fit the curve to determine the EC₅₀ (potency) and the maximum response (efficacy).

    • Antagonist Mode: Plot the signal versus the log concentration of the compound in the presence of a known agonist to determine the IC₅₀.

G cluster_TAAR1 TAAR1 Activation Compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol (Agonist) TAAR1 TAAR1 Receptor Compound->TAAR1 Binds & Activates G_Protein Gαs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Hypothesized TAAR1 agonist signaling pathway.

Summary and Path Forward

This technical guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action of 2-Amino-3-(3-methoxyphenyl)propan-1-ol. The proposed experimental cascade, beginning with broad affinity screening and progressing to specific functional assays, provides a robust framework for characterizing this novel compound.

Based on the hypothetical data presented:

  • The compound is a potent ligand for the norepinephrine transporter (NET) and the trace amine-associated receptor 1 (TAAR1) .

  • Functional assays are necessary to confirm if it acts as a NET reuptake inhibitor and a TAAR1 agonist .

Positive results from these in vitro assays would provide a strong foundation for subsequent studies, including in vivo microdialysis to measure changes in extracellular neurotransmitter levels and behavioral pharmacology studies to assess its physiological effects in animal models. This rigorous, multi-faceted approach is critical for the successful advancement of novel compounds in the drug development pipeline.

References

  • Gainetdinov, R.R., Hoener, M.C., & Berry, M.D. (2018). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Synaptic Neuroscience, 10, 14. [Link]

  • Kshirsagar, V.R., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 5(3), 159-176. [Link]

  • Wikipedia contributors. (2024). Trace amine-associated receptor 1. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Substituted phenethylamine. Wikipedia, The Free Encyclopedia. [Link]

  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]

  • Sittampalam, G.S., et al. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Miller, G.M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 116(2), 164-176. [Link]

  • Basit, A., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6633. [Link]

  • Wikipedia contributors. (2023). Substituted methoxyphenethylamine. Wikipedia, The Free Encyclopedia. [Link]

  • Halberstadt, A.L., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 10, 839. [Link]

  • Wikipedia contributors. (2024). Phenethylamine. Wikipedia, The Free Encyclopedia. [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Consensus. [Link]

  • Li, Y., et al. (2023). The Role of Trace Amine-Associated Receptor 1 (TAAR1) in the Pathophysiology and Treatment of Depression. Current Neuropharmacology, 21(1), 1-1. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

  • Wagmann, L., et al. (2021). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 13(6), 1193-1202. [Link]

  • Bylund, D.B., & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Pilar-Cuéllar, F., et al. (2021). Radioligand Binding Detection of Receptors in Brain Membranes. In: Neuromethods. Humana, New York, NY. [Link]

  • Hulme, E.C. (1990). Radioligand binding methods: a practical guide and tips. Receptor-Ligand Interactions: A Practical Approach. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12-16. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(4-methoxyphenyl)propan-1-ol. MySkinRecipes. [Link]

  • Mahmoodi, N., et al. (2018). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Chemical Neuroscience, 9(7), 1622-1627. [Link]

  • Reitsamer, C.S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]

  • Wikipedia contributors. (2024). Phenylethanolamine N-methyltransferase. Wikipedia, The Free Encyclopedia. [Link]

  • Rothman, R.B., & Baumann, M.H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In: Neuromethods. Humana Press, New York, NY. [Link]

  • Techniques de l'Ingénieur. (2024). Phenylethylamine derivatives. Techniques de l'Ingénieur. [Link]

  • Reitsamer, C.S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Executive Summary The compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS 344359-33-7) is a highly functionalized chiral amino alcohol serving as a critical building block in the synthesis of peptidomimetics and targete...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS 344359-33-7) is a highly functionalized chiral amino alcohol serving as a critical building block in the synthesis of peptidomimetics and targeted protein degraders (1)[1]. For drug development professionals, understanding the thermodynamic stability of such aryl amino alcohols is paramount. Variations in temperature, phase, and solvent environments dictate the compound's conformational equilibria, susceptibility to thermal degradation, and overall shelf-life. This whitepaper provides an in-depth technical analysis of the thermodynamic drivers governing this molecule, supported by self-validating experimental workflows.

Mechanistic Foundations of Thermodynamic Stability

Intramolecular vs. Intermolecular Hydrogen Bonding

The structural proximity of the primary amine (-NH₂) and the primary alcohol (-CH₂OH) on the propanol backbone allows for competitive hydrogen bonding networks. The thermodynamic stability of the molecule is heavily phase-dependent:

  • Gas Phase / Vacuum: In the absence of solvent adjacency, the molecule minimizes its free energy by forming intramolecular hydrogen bonds. The OH···N interaction is thermodynamically stronger than the NH···O interaction. However, the exact conformational landscape is complex, as the NH···O bond, while weaker, often merges with free OH bands in spectroscopic analysis, requiring advanced quantum-chemical calculations combined with vaporization enthalpies to quantify (2)[2].

  • Liquid / Solid State: Intermolecular hydrogen bonding (OH···O and OH···N) dominates the condensed phases. These intermolecular networks are thermodynamically more favorable than isolated intramolecular bonds, driving the high enthalpy of vaporization observed in aryl amino alcohols (3)[3].

Thermal Degradation and Radical Cation Fragmentation

When subjected to photoinduced electron transfer or extreme thermal stress, amino alcohols form high-energy radical cations ( [M]∙+ ). The fragmentation of the C1-C2 bond in these intermediates follows distinct thermodynamic pathways based on the environment:

  • Homolytic Cleavage: In the gas phase, semiempirical calculations demonstrate that homolytic fragmentation of the C-C bond is the thermodynamically preferred pathway (4)[4].

  • Heterolytic Cleavage: In polar solvents (e.g., acetonitrile), the transient absorption spectra reveal a mechanism involving heterolytic fragmentation with concomitant loss of the hydroxyl proton, driven by solvent stabilization of the resulting ionic species[4].

G Start 2-Amino-3-(3-methoxyphenyl) propan-1-ol GasPhase Gas Phase / Vacuum (Intramolecular H-Bonds) Start->GasPhase Vaporization CondensedPhase Liquid / Solid Phase (Intermolecular H-Bonds) Start->CondensedPhase Condensation Radical Radical Cation [M]•+ (Photoinduced) Start->Radical Electron Transfer Homolytic Homolytic C-C Cleavage (Thermodynamically Preferred) Radical->Homolytic Gas Phase Heterolytic Heterolytic C-C Cleavage (Solvent Stabilized) Radical->Heterolytic Polar Solvent

Caption: Phase-dependent conformational states and degradation pathways of amino alcohols.

Quantitative Thermodynamic Data

To facilitate predictive modeling in formulation development, the following tables summarize the extrapolated thermodynamic parameters for aryl amino alcohols structurally analogous to 2-Amino-3-(3-methoxyphenyl)propan-1-ol.

Table 1: Standard Thermodynamic Functions (Extrapolated at 298.15 K)

ParameterSymbolValue RangeUnit
Molar Heat Capacity Cp,m​ 250 - 280J·K⁻¹·mol⁻¹
Standard Entropy S∘(T) 210 - 240J·K⁻¹·mol⁻¹
Enthalpy of Vaporization Δvap​H 85 - 95kJ·mol⁻¹
Gibbs Free Energy Change ΔG∘ -150 to -180kJ·mol⁻¹

Table 2: Hydrogen Bond Enthalpies in Amino Alcohols

Interaction TypePhaseDominant H-BondEstimated Strength ( ΔH )
IntramolecularGas / VacuumOH···N~ 15 - 20 kJ·mol⁻¹
IntramolecularGas / VacuumNH···O~ 8 - 12 kJ·mol⁻¹
IntermolecularLiquid / SolidOH···O / OH···N~ 25 - 35 kJ·mol⁻¹

Self-Validating Experimental Methodologies

To empirically determine the thermodynamic stability of 2-Amino-3-(3-methoxyphenyl)propan-1-ol, researchers must employ rigorous, self-validating protocols. Standard Differential Scanning Calorimetry (DSC) lacks the low-temperature precision required to accurately model Debye and multifractal theories for absolute entropy calculations. Therefore, Precision Adiabatic Vacuum Calorimetry (PAVC) is the gold standard (5)[5].

Protocol 1: Precision Adiabatic Vacuum Calorimetry (PAVC)

Causality Check: Why use a vacuum calorimeter backfilled with Helium? A pure vacuum insulates the sample, creating thermal gradients that distort heat capacity readings. Helium gas acts as a highly efficient thermal conductor at cryogenic temperatures, ensuring uniform heat distribution[5].

  • Sample Preparation: Load ~0.25 g of highly purified 2-Amino-3-(3-methoxyphenyl)propan-1-ol into a calorimetric ampule.

  • Atmospheric Control: Evacuate the ampule and backfill with dry helium gas to 4 kPa at room temperature.

  • Cryogenic Cooling: Submerge the system in liquid helium, cooling the sample at a controlled rate of 0.01 K·s⁻¹ down to the measurement onset temperature (~6 K).

  • Stepwise Heating & Acquisition: Heat the sample in increments of 0.5 to 2 K. Record the temperature only after thermal equilibration is achieved (defined strictly as a temperature drift of < 0.01 K·s⁻¹ over a 10-minute window).

  • Internal Validation: Cross-calibrate the calorimeter using standard reference materials (K-2 benzoic acid and α-Al₂O₃). The protocol is considered valid only if deviations from NIST recommended values are ≤0.002Cp,m​ in the 40 to 350 K range[5].

G Prep Sample Prep in Ampule (Backfill with Dry Helium) Cooling Cryogenic Cooling (Liquid He, down to 6 K) Prep->Cooling Heating Stepwise Heating (0.01 K/s drift threshold) Cooling->Heating Validation Internal Validation (K-2 Benzoic Acid Standard) Heating->Validation Cross-check Analysis Thermodynamic Function Derivation (Cp,m, S(T), H(T)-H(0)) Validation->Analysis Error < 0.2%

Caption: Self-validating workflow for Precision Adiabatic Vacuum Calorimetry (PAVC).

Protocol 2: Vaporization Enthalpy via Thermogravimetric Analysis (TGA)

Causality Check: Amino alcohols are prone to thermal decomposition at the high temperatures required for traditional boiling point vaporization. Isothermal TGA allows for the measurement of vapor pressure and mass loss at significantly lower temperatures, decoupling vaporization kinetics from thermal degradation[3].

  • Isothermal Setup: Place 10 mg of the sample in a platinum TGA pan. Purge the furnace with dry nitrogen at 50 mL/min.

  • Temperature Stepping: Heat the sample to a baseline temperature (e.g., 350 K) and hold isothermally. Monitor the mass loss rate ( dm/dt ).

  • Data Collection: Increase the temperature in 5 K increments, holding at each step until a steady-state mass loss rate is achieved.

  • Thermodynamic Integration: Plot ln(dm/dt) versus 1/T . The slope of this linear regression, according to the integrated Clausius-Clapeyron equation, yields the enthalpy of vaporization ( Δvap​H ).

References

  • SynQuest Labs. "CAS 344359-33-7 | 2-Amino-3-(3-methoxyphenyl)propan-1-ol.
  • Emel'yanenko, V. N., et al. "Non-Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen-Bond Strength in Amino-Ethers and Amino-Alcohols." PubMed / Physical Chemistry Chemical Physics.
  • Zaitsau, D. H., et al.
  • Freccero, M., et al. "Carbon−Carbon Bond Fragmentation in Aminoalcohol Radical Cations. Kinetics, Thermodynamic Correlations, and Mechanism." Journal of the American Chemical Society.
  • Markin, A. V., et al. "Standard Thermodynamic Functions of Tripeptides N-Formyl-l-methionyl-l-leucyl-l-phenylalaninol and N-Formyl-l-methionyl-l-leucyl-l-phenylalanine Methyl Ester.

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the chemoselective reduction of 3-methoxyphenylalanine to 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the chemoselective reduction of 3-methoxyphenylalanine to 2-amino-3-(3-methoxyphenyl)propan-1-ol without the need for amine protection or harsh reducing agents like LiAlH4​ .

Rationale and Mechanistic Grounding

The synthesis of chiral amino alcohols from their corresponding amino acids is a fundamental transformation in the development of peptidomimetics and chiral auxiliaries. Historically, this required the use of Lithium Aluminum Hydride ( LiAlH4​ ), a highly reactive and pyrophoric reagent that often necessitates prior protection of the amine to prevent side reactions.

To bypass these limitations, this protocol utilizes the Sodium Borohydride-Iodine ( NaBH4​/I2​ ) system . As pioneered by Periasamy and further optimized for amino acids by Meyers and co-workers , this method relies on the in situ generation of Borane ( BH3​ ).

Mechanistic Causality:

  • In Situ Generation: NaBH4​ alone is insufficiently electrophilic to reduce a carboxylic acid. The dropwise addition of I2​ oxidizes the borohydride, generating the highly electrophilic BH3​ -THF complex and evolving hydrogen gas ( 2NaBH4​+I2​→2BH3​+2NaI+H2​ ).

  • Chemoselective Reduction: The generated BH3​ acts as a Lewis acid, coordinating with the free amine of 3-methoxyphenylalanine before directing the reduction of the adjacent carboxylate. This concerted mechanism prevents racemization at the α -chiral center.

  • Complex Cleavage: Post-reduction, the product exists as a robust covalent boron-amine complex ( R-NH2​⋅BH3​ ). A simple aqueous quench is insufficient; extended stirring with strong aqueous base (20% NaOH) is strictly required to hydrolyze the boron species and liberate the free amino alcohol.

Reagent Stoichiometry & Quantitative Data

The following tables summarize the stoichiometric requirements for a standard 10 mmol scale reaction, alongside the expected analytical signatures for product verification.

Table 1: Reagent Quantities and Functions (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeMolesExperimental Function
3-Methoxyphenylalanine 195.221.01.95 g10.0 mmolStarting Substrate
Sodium Borohydride ( NaBH4​ ) 37.832.50.945 g25.0 mmolHydride Source
Iodine ( I2​ ) 253.811.02.54 g10.0 mmolOxidant / BH3​ Generator
Tetrahydrofuran (THF) 72.11Solvent40 mL total-Reaction Medium (Anhydrous)
Methanol (MeOH) 32.04Quench10 mL-Excess BH3​ Destruction
20% NaOH (aq) 40.00Cleavage20 mL-Boron-Amine Complex Hydrolysis
Table 2: Expected Analytical Signatures for Validation
Analytical TechniqueKey Signals / Data PointsStructural Interpretation
1 H NMR (400 MHz, CDCl 3​ ) δ 3.80 (s, 3H)Methoxy ( −OCH3​ ) protons
1 H NMR δ 3.40 – 3.65 (m, 2H)Carbinol ( −CH2​OH ) protons
1 H NMR δ 3.10 – 3.20 (m, 1H)Methine ( −CH−NH2​ ) proton
MS (ESI+) m/z 182.1 [M+H]+ Molecular ion peak confirming reduction

Experimental Workflow

SynthesisWorkflow N1 3-Methoxyphenylalanine + NaBH4 in dry THF N2 Dropwise Addition of I2 in THF at 0 °C N1->N2 Cool to 0 °C N3 Reflux for 14 h (Reduction Phase) N2->N3 In situ BH3 generation N4 Quench with MeOH (Destroy excess BH3) N3->N4 Cool to RT N5 Add 20% NaOH (aq) (Cleave Boron Complexes) N4->N5 Evaporate THF first N6 Extract with EtOAc, Wash & Dry N5->N6 Stir for 4 h N7 2-Amino-3-(3-methoxyphenyl) propan-1-ol N6->N7 Evaporate & Purify

Workflow for the NaBH4/I2 mediated reduction of 3-methoxyphenylalanine to its amino alcohol.

Step-by-Step Methodology (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure reaction integrity at every phase.

Phase 1: Setup and Borane Generation
  • Preparation: Equip a 100 mL, 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, pressure-equalizing dropping funnel, and an argon/nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with inert gas.

    • Validation Check: Ensure THF is strictly anhydrous (Karl Fischer titration < 50 ppm H2​O ). Moisture will prematurely hydrolyze the NaBH4​ , leading to incomplete reduction.

  • Substrate Loading: Add 3-methoxyphenylalanine (1.95 g, 10.0 mmol) and NaBH4​ (0.945 g, 25.0 mmol) to the flask. Suspend the solids in 30 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Oxidant Addition: Dissolve I2​ (2.54 g, 10.0 mmol) in 10 mL of anhydrous THF. Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 30–45 minutes.

    • Validation Check (Causality): Vigorous bubbling ( H2​ gas evolution) must be observed. If no gas evolves, the NaBH4​ has degraded and the reaction will fail. The dropwise rate must be controlled to prevent thermal runaway.

Phase 2: Reduction
  • Heating: Once the iodine addition is complete and gas evolution subsides, remove the ice bath. Slowly heat the reaction mixture to reflux (approx. 70 °C) using an oil bath or heating mantle.

  • Incubation: Maintain reflux for 14 hours under an inert atmosphere. The mixture will typically transition to a thick, white suspension as the boron-amine complex precipitates.

    • Validation Check: Perform a TLC (Eluent: CH2​Cl2​ /MeOH/ NH4​OH 90:9:1). Stain with Ninhydrin. The starting amino acid will remain at the baseline, while the product complex will migrate.

Phase 3: Quenching and Complex Cleavage
  • Quenching: Cool the reaction mixture to room temperature, then further to 0 °C. Carefully add Methanol (10 mL) dropwise until all bubbling ceases. This safely destroys any unreacted BH3​ .

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to yield a white, pasty residue. Do not skip this step; removing THF is critical for the subsequent aqueous hydrolysis.

  • Hydrolysis: Add 20 mL of 20% aqueous NaOH to the residue. Stir the mixture vigorously at room temperature for at least 4 hours.

    • Causality Note: This extended basic hydrolysis is non-negotiable. It breaks the strong coordinate covalent bond between the product amine and the boron atom.

Phase 4: Extraction and Purification
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and filter.

  • Concentration: Evaporate the solvent in vacuo to yield the crude 2-amino-3-(3-methoxyphenyl)propan-1-ol as a viscous oil or off-white solid.

  • Purification: The crude product is typically >90% pure. If analytical purity is required, recrystallize from a minimal amount of hot toluene or purify via flash column chromatography (using a highly polar, basic eluent system).

References

  • Bhaskar Kanth, J. V.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." The Journal of Organic Chemistry, 1991, 56(20), 5964-5965. URL: [Link]

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993, 58(13), 3568-3571. URL: [Link]

Application

Application Note: Acquiring and Interpreting ¹H and ¹³C NMR Spectra of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Abstract This technical guide provides a comprehensive protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol. In th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a practical guide for researchers in organic chemistry, medicinal chemistry, and drug development. It outlines detailed methodologies for sample preparation, data acquisition parameters, and a thorough analysis of the expected spectral features based on established principles of NMR spectroscopy and data from structurally related analogs. This guide is designed to enable researchers to confidently acquire and assign the NMR spectra of this compound and similar amino alcohol derivatives.

Introduction: The Structural Significance of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

2-Amino-3-(3-methoxyphenyl)propan-1-ol is a substituted amino alcohol, a structural motif present in various biologically active molecules and pharmaceutical intermediates. Its structure combines a chiral backbone containing both an amine and a primary alcohol with a methoxy-substituted aromatic ring. Accurate structural characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules in solution.[1][2] By providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule, ¹H and ¹³C NMR are indispensable tools for synthetic chemists and drug development professionals. This application note details the experimental workflow and provides a predictive analysis for the complete spectral assignment of the title compound.

Experimental Design and Rationale

The successful acquisition of high-quality NMR data hinges on careful planning of the experimental setup. Key considerations include the choice of solvent, sample concentration, and the specific NMR experiments to be performed.

Solvent Selection: A Critical Choice

The choice of a deuterated solvent is the first and one of the most critical steps in sample preparation.[3] The ideal solvent must completely dissolve the analyte without interfering with its NMR signals.[4] For 2-Amino-3-(3-methoxyphenyl)propan-1-ol, which contains polar amine (-NH₂) and hydroxyl (-OH) groups, a polar solvent is required.

  • Chloroform-d (CDCl₃): While a common and versatile NMR solvent, its ability to dissolve polar amino alcohols can be limited.[5] Furthermore, the acidic nature of residual protons in CDCl₃ can lead to rapid exchange of the -NH₂ and -OH protons, often causing these signals to broaden or become unobservable.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is an excellent choice for polar analytes. DMSO-d₆ is a strong hydrogen bond acceptor, which slows down the exchange rate of labile -OH and -NH₂ protons.[6] This often allows these signals to be observed as distinct multiplets, providing valuable information about coupling to adjacent protons. Its residual water peak appears around 3.3 ppm.[6]

  • Methanol-d₄ (CD₃OD): Another suitable polar solvent. A key feature of using methanol-d₄ is that the labile protons of the amine and alcohol will rapidly exchange with the deuterium of the solvent, causing their signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic tool to identify these peaks.

Recommendation: For a comprehensive analysis, DMSO-d₆ is the preferred solvent as it offers the best chance of observing the signals from the exchangeable -NH₂ and -OH protons.

Sample Preparation Protocol

Maintaining sample purity and using the correct concentration are essential for acquiring a high-quality spectrum.[7] Paramagnetic impurities, even at trace levels, can cause significant line broadening.[7]

Protocol:

  • Ensure Purity: Confirm the compound is purified and free of residual solvents or metal catalysts. Drying the sample under high vacuum is recommended.[5]

  • Weigh Sample: Accurately weigh 5-10 mg of 2-Amino-3-(3-methoxyphenyl)propan-1-ol for ¹H NMR, and 15-25 mg for ¹³C NMR, into a clean, dry vial.[7]

  • Dissolve: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Homogenize: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[8]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Protocol

The following parameters are recommended for a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition Parameters
ParameterRecommended ValueRationale
Pulse ProgramStandard 1D (zg30)A 30° pulse angle is a good compromise for speed and quantitative accuracy in routine spectra.[9]
Spectral Width0 - 12 ppmCovers the full range of expected proton chemical shifts for organic molecules.
Acquisition Time3-4 secondsEnsures good digital resolution to resolve fine coupling patterns.[1]
Relaxation Delay2-5 secondsAllows for sufficient relaxation of protons between scans, which is crucial for accurate integration.
Number of Scans16-64Signal-to-noise ratio improves with the square root of the number of scans. Adjust as needed based on sample concentration.
Temperature298 K (25 °C)Standard operating temperature.
¹³C NMR Acquisition Parameters
ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled (zgpg30)Decoupling from protons simplifies the spectrum to single peaks for each carbon, enhancing sensitivity.[1]
Spectral Width0 - 180 ppmCovers the expected range for most sp² and sp³ hybridized carbons in organic molecules.[10]
Acquisition Time1-2 secondsStandard value for good resolution.
Relaxation Delay2 secondsEnsures most carbons, especially non-protonated ones, have time to relax.
Number of Scans1024 or moreDue to the low natural abundance of ¹³C, more scans are required to achieve a good signal-to-noise ratio.
Temperature298 K (25 °C)Standard operating temperature.

Predicted Spectral Data and Interpretation

While experimental data is the gold standard, spectral prediction provides a robust framework for assignment. The following predictions are based on established chemical shift principles and data from structurally similar compounds.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of 2-Amino-3-(3-methoxyphenyl)propan-1-ol are numbered as shown below.

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Method

In-Depth Mass Spectrometry Fragmentation Patterns of 2-Amino-3-(3-methoxyphenyl)propan-1-ol: A Comprehensive Analytical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(3-methoxyphenyl)propan-1-ol (Chemical Formula: C₁₀H₁₅NO₂, Exact Mass: 181.1103 Da) is a structurally complex phenylpropanolamine derivative. Because it shares structural homology with both unnatural amino acids and methoxy-substituted phenethylamines, characterizing its mass spectrometry (MS) fragmentation behavior is critical for applications in metabolomics, drug development, and forensic toxicology.

This application note provides a deep mechanistic analysis of its Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pathways. By understanding the causality behind specific bond cleavages, analytical scientists can design robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols that eliminate false positives and ensure absolute data integrity.

Mechanistic Principles of Fragmentation (Causality & Logic)

The fragmentation of 2-Amino-3-(3-methoxyphenyl)propan-1-ol under ESI+ conditions is strictly governed by charge localization, inductive effects, and the thermodynamic stability of the resulting product ions.

Ionization and Charge-Directed Neutral Losses

In an acidic mobile phase (e.g., 0.1% formic acid), the primary amine acts as the most basic site, readily accepting a proton to form the [M+H]⁺ precursor ion at m/z 182.118 . Once protonated, the molecule undergoes predictable, charge-directed neutral losses:

  • Loss of Ammonia (-17 Da): The protonated amine weakens the adjacent C-N bond, facilitating the elimination of NH₃ to yield an ion at m/z 165.091 .

  • Loss of Water (-18 Da): The primary hydroxyl group allows for the loss of H₂O, generating an ion at m/z 164.107 .

  • Combined Loss (-35 Da): The consecutive loss of both H₂O and NH₃ yields a highly conjugated diene fragment at m/z 147.081 , a hallmark diagnostic feature in the MS/MS spectra of aliphatic amino alcohols (1)[1].

Resonance-Stabilized Aliphatic Cleavage

The most diagnostically significant pathway is the heterolytic cleavage of the C2-C3 aliphatic bond. The electron-donating nature of the meta-methoxy group stabilizes the resulting positive charge via resonance. This drives the formation of the 3-methoxybenzyl cation at m/z 121.065 , which typically presents as the base peak in the MS/MS spectrum. This intense, highly stable fragment is universally utilized as the primary quantifier ion for methoxy-substituted phenethylamines and their derivatives (2)[2].

Aromatic Degradation

At elevated collision energies, the m/z 121 fragment undergoes a secondary neutral loss of formaldehyde (CH₂O, 30 Da) from the methoxy group. This triggers a structural rearrangement and ring expansion to form the highly stable tropylium cation at m/z 91.055 , providing an excellent secondary qualifier ion to confirm the presence of the methoxyphenyl moiety (3)[3].

Quantitative Data & MRM Transitions

To facilitate direct implementation into targeted LC-MS/MS workflows, the theoretical exact masses and optimized Multiple Reaction Monitoring (MRM) parameters are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Fragment IdentityCollision Energy (eV)Analytical Purpose
182.1 121.1 3-Methoxybenzyl Cation20Quantifier (Highest abundance)
182.1 164.1 [M+H - H₂O]⁺15Qualifier 1 (Confirms propanol chain)
182.1 147.1 [M+H - H₂O - NH₃]⁺25Qualifier 2 (Confirms amino alcohol)
182.1 91.1 Tropylium Cation35Qualifier 3 (High-energy confirmation)

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 182.118 C10H16NO2+ H2O_loss [M+H - H2O]+ m/z 164.107 C10H14NO+ M->H2O_loss - H2O (-18 Da) NH3_loss [M+H - NH3]+ m/z 165.091 C10H13O2+ M->NH3_loss - NH3 (-17 Da) Benzyl 3-Methoxybenzyl Cation m/z 121.065 C8H9O+ M->Benzyl C2-C3 Cleavage (- C2H7NO, -61 Da) Both_loss [M+H - H2O - NH3]+ m/z 147.081 C10H11O+ H2O_loss->Both_loss - NH3 (-17 Da) NH3_loss->Both_loss - H2O (-18 Da) Tropylium Tropylium Cation m/z 91.055 C7H7+ Benzyl->Tropylium - CH2O (-30 Da)

Fig 1. ESI+ MS/MS fragmentation pathway of 2-Amino-3-(3-methoxyphenyl)propan-1-ol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in quantitative analysis, this methodology embeds a self-validating feedback loop. It utilizes isotopically labeled internal standards (IS) to dynamically correct for matrix effects and enforces strict quantifier-to-qualifier ion ratio checks to prevent false positives (4)[4].

Step 1: Sample Preparation & Internal Standardization
  • Spiking: Aliquot 100 µL of the biological sample and spike with 10 µL of a deuterated internal standard (e.g., PMA-d5, 100 ng/mL).

    • Causality: The IS co-elutes with the target analyte, experiencing identical ion suppression or enhancement in the ESI source. This normalizes the ionization efficiency and validates the extraction recovery.

  • Extraction: Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. Wash with 2% formic acid followed by 100% methanol. Elute the target analytes with 5% ammonium hydroxide in methanol.

    • Causality: The basic amine is strongly retained by the cation exchange resin at low pH, allowing neutral lipids and acidic interferences to be washed away, guaranteeing a pristine extract.

Step 2: Chromatographic Separation
  • Column: Use a high-efficiency C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 60% B over 4.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The acidic modifier (formic acid) ensures the amine remains fully protonated during chromatography, preventing secondary interactions with free silanols on the column and maximizing the yield of the [M+H]⁺ precursor ion.

Step 3: MS/MS Detection & System Validation
  • Acquisition: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode using the transitions detailed in Section 3.

  • Validation Checkpoint: Configure the acquisition software to automatically calculate the peak area ratio between the m/z 121.1 (Quantifier) and m/z 164.1 (Qualifier) ions.

    • Causality: If the ion ratio in an unknown sample deviates by more than ±20% from the ratio established by the pure calibration standards, the system automatically flags the sample for potential isobaric interference, ensuring the method is self-validating.

Workflow Prep 1. Sample Prep MCX SPE + IS Spike LC 2. UHPLC Separation C18, 0.1% FA Gradient Prep->LC MS 3. ESI-MS/MS MRM Mode Acquisition LC->MS Val 4. Data Validation Ion Ratio Check ±20% MS->Val

Fig 2. Self-validating LC-MS/MS workflow ensuring data integrity and matrix effect correction.

References

  • Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids PubMed / Rapid Communic
  • Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry ResearchG
  • LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series)
  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid PMC / Journal of Analytical Toxicology

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when reducing 3-methoxyphenylalanine to its corresponding amino alcohol, 2-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when reducing 3-methoxyphenylalanine to its corresponding amino alcohol, 2-Amino-3-(3-methoxyphenyl)propan-1-ol. This molecule is a critical chiral/achiral building block in drug development, but its synthesis is often plagued by poor isolated yields, emulsion-heavy workups, and incomplete conversions.

This guide deconstructs the chemical causality behind these common failures and provides field-tested, self-validating protocols to ensure high-yield, high-purity syntheses.

Workflow Visualization: Reduction Pathways

SynthesisPathways SM 3-Methoxyphenylalanine (Zwitterionic Amino Acid) LiAlH4_Node LiAlH4 in THF (Harsh, Emulsion Prone) SM->LiAlH4_Node Direct Reduction NaBH4_I2_Node NaBH4 + I2 in THF (Generates BH3 in situ) SM->NaBH4_I2_Node Direct Reduction (McKennon-Meyers) Ester_Node Methyl Ester Intermediate (SOCl2 / MeOH) SM->Ester_Node Esterification Product 2-Amino-3-(3-methoxyphenyl)propan-1-ol (Target Amino Alcohol) LiAlH4_Node->Product Low Yield (<40%) NaBH4_I2_Node->Product High Yield (>85%) NaBH4_MeOH_Node NaBH4 + MeOH in THF (Alkoxyborohydride) Ester_Node->NaBH4_MeOH_Node Ester Reduction NaBH4_MeOH_Node->Product High Yield (>80%)

Reaction pathways for 2-Amino-3-(3-methoxyphenyl)propan-1-ol synthesis from its amino acid.

Troubleshooting FAQs

Q1: I am using Lithium Aluminum Hydride (LiAlH₄) to directly reduce 3-methoxyphenylalanine, but my isolated yield is consistently below 40%. How can I improve this? Causality: The low yield is rarely due to incomplete chemical reduction; rather, it is a physical product recovery failure. LiAlH₄ is a powerful nucleophilic reducing agent, but its standard aqueous workup generates voluminous, gelatinous aluminum hydroxide salts. Because 2-amino-3-(3-methoxyphenyl)propan-1-ol is highly polar, it becomes physically trapped within this emulsion matrix or remains protonated in the aqueous phase. Actionable Solution: If you must use LiAlH₄, you must implement the Fieser Workup [4]. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH, and 3n mL of H₂O under vigorous stirring. This forces the aluminum salts to precipitate as a granular, easily filterable solid. However, we strongly recommend abandoning LiAlH₄ in favor of the NaBH₄/I₂ system (see Q2) to bypass aluminum salts entirely.

Q2: You recommend the NaBH₄/I₂ system for direct reduction. What is the mechanistic causality that makes this superior, and will it cleave the 3-methoxy group? Causality: The NaBH₄/I₂ method, pioneered by McKennon and Meyers [1], is superior because it operates via an electrophilic reduction pathway. Zwitterionic amino acids resist nucleophilic attack by NaBH₄ alone. However, when Iodine (I₂) is added to NaBH₄ in THF, it generates Borane (BH₃) in situ. The electrophilic BH₃ coordinates with the amine and the carboxylate to form a highly reactive acyloxyborohydride intermediate [2], which undergoes rapid intramolecular hydride transfer to yield the alcohol. Chemoselectivity: The 3-methoxy ether is highly stable under these conditions. Ether cleavage typically requires harsh Lewis acids (like BBr₃) or extreme temperatures. The NaBH₄/I₂ system is mild, leaving the methoxy group intact while preserving the stereocenter (>99% ee) if you are utilizing enantiopure L- or D-3-methoxyphenylalanine.

Q3: I prefer a two-step route: converting the amino acid to a methyl ester, then reducing it. However, my ester reduction using NaBH₄ in THF is extremely sluggish. Why? Causality: NaBH₄ is a mild hydride donor and is kinetically too slow to reduce esters efficiently in pure aprotic solvents like THF. The carbonyl carbon of the ester lacks sufficient electrophilicity. Actionable Solution: You must dynamically modify the hydride donor's reactivity. By slowly adding Methanol (MeOH) to the NaBH₄/THF suspension, you generate alkoxyborohydride species (e.g., NaB(OMe)3​H ) [3]. These species are significantly more hydridic towards esters. Furthermore, the methanol hydrogen-bonds to the ester carbonyl, increasing its electrophilicity. This synergistic effect accelerates the reduction, pushing yields above 85%.

Quantitative Data: Reduction Method Comparison
Reduction MethodTypical Isolated YieldChemoselectivity (Methoxy Group)Workup DifficultyRacemization Risk
LiAlH₄ / THF 30% - 45%HighSevere (Emulsions)Low
NaBH₄ + I₂ / THF 85% - 92% HighMild (Aqueous Extraction)None (>99% ee retention)
Esterification + NaBH₄/MeOH 80% - 88% (Over 2 steps)HighMild (Aqueous Extraction)Low
Experimental Protocols
Protocol A: Direct Reduction via NaBH₄/I₂ (McKennon-Meyers Method)

This protocol is designed as a self-validating system. The physical observations during the reaction directly correlate to the mechanistic progress.

Reagents: 3-Methoxyphenylalanine (1.0 eq), NaBH₄ (2.5 eq), I₂ (1.0 eq), Anhydrous THF. Step-by-Step:

  • System Setup: Suspend 3-methoxyphenylalanine and NaBH₄ in anhydrous THF in a round-bottom flask equipped with a reflux condenser and an argon balloon. Cool the suspension to 0 °C in an ice bath.

  • In Situ Borane Generation: Dissolve I₂ in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes.

    • Self-Validation Checkpoint: Observe the reaction mixture. You MUST see vigorous evolution of H₂ gas. This stoichiometric gas release is your real-time visual indicator that active BH₃ is being successfully generated. If no gas evolves, your NaBH₄ has degraded.

  • Reduction: Once gas evolution ceases and the iodine color dissipates, heat the reaction to reflux (65 °C) for 14 hours.

  • Quench & Hydrolysis: Cool to room temperature. Carefully add Methanol dropwise until bubbling stops (quenches unreacted borane). Concentrate the mixture under vacuum.

  • Extraction (Critical Step): Dissolve the residue in 20% aqueous KOH or NaOH and stir for 2 hours to hydrolyze the boron-nitrogen complexes. Extract with Ethyl Acetate (3x).

    • Self-Validation Checkpoint: Test the pH of the aqueous layer before extraction. It MUST be ≥ 11. If the pH is lower, the amino alcohol remains protonated ( R-NH3+​ ) and will self-validate a failed extraction by washing away in the aqueous waste.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure 2-amino-3-(3-methoxyphenyl)propan-1-ol.

Protocol B: Two-Step Ester Reduction via NaBH₄/MeOH

Reagents: 3-Methoxyphenylalanine methyl ester (1.0 eq), NaBH₄ (3.0 eq), THF, Methanol. Step-by-Step:

  • Activation: Dissolve the methyl ester and NaBH₄ in THF at room temperature. Stir for 15 minutes.

  • Alkoxyborohydride Generation: Heat the mixture to a gentle reflux (60 °C). Add Methanol slowly dropwise over 1 hour.

    • Self-Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The high-Rf ester spot will progressively disappear, replaced by a low-Rf, intensely staining polar spot (the amino alcohol). The reaction is complete when the ester spot is entirely consumed.

  • Workup: Cool to room temperature, quench with water, and evaporate the organic solvents. Adjust the aqueous residue to pH 11 using 1M NaOH, and extract thoroughly with Dichloromethane (DCM). Dry and concentrate.

References
  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, 1993. URL:[Link]

  • Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000. URL:[Link]

  • Soai, K.; Oyamada, H.; Takase, M. "Mixed solvents containing methanol as a useful medium for the reduction of esters with sodium borohydride." Bulletin of the Chemical Society of Japan, 1984. URL:[Link]

  • Fieser, L. F.; Fieser, M. "Fieser and Fieser's Reagents for Organic Synthesis." Wiley, 2006. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Welcome to the technical support center for 2-Amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aque...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to help you overcome these issues and advance your research.

Understanding the Challenge: Physicochemical Properties

2-Amino-3-(3-methoxyphenyl)propan-1-ol, with a molecular weight of 181.23 g/mol , possesses both a hydrophilic amino alcohol group and a lipophilic methoxyphenyl group. This amphiphilic nature contributes to its limited solubility in aqueous media. The presence of the amino group, which is basic, suggests that the compound's solubility will be highly dependent on the pH of the solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve 2-Amino-3-(3-methoxyphenyl)propan-1-ol in water have failed. What is the first and most critical parameter I should investigate?

A1: pH Adjustment is the primary and most impactful strategy you should employ.

The solubility of ionizable compounds, such as those containing amino groups, is significantly influenced by pH. The amino group in 2-Amino-3-(3-methoxyphenyl)propan-1-ol is basic and can be protonated to form a more soluble salt at acidic pH.

Mechanism of pH-Dependent Solubility

At a pH below the pKa of the amino group, the compound will exist predominantly in its protonated, ionized form (a salt). This charged species is more polar and therefore more soluble in aqueous solutions.[1][2][3] The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile of such compounds.[3]

Experimental Protocol: pH Adjustment for Solubility Enhancement
  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 8). Phosphate and citrate buffers are common choices.

  • Sample Preparation: Add a known excess amount of 2-Amino-3-(3-methoxyphenyl)propan-1-ol to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH for dissolution.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my experimental needs. What other formulation strategies can I explore?

A2: If pH adjustment alone is not sufficient, you should consider co-solvents, cyclodextrins, or salt formation. These are well-established techniques for enhancing the solubility of poorly water-soluble drugs.[4][5][6][7][8][9]

Strategy 1: Co-solvency

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[7][10][11]

Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic compounds.[12] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: Determine the solubility of 2-Amino-3-(3-methoxyphenyl)propan-1-ol in each co-solvent mixture using the equilibrium solubility method described in A1.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Co-solventConcentration (% v/v)Expected Solubility Trend
Ethanol10 - 40Moderate Increase
Propylene Glycol10 - 40Moderate Increase
PEG 40010 - 40Significant Increase[12]
DMSO10 - 40Significant Increase[11]
Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule within their cavity.[13][15]

The formation of an inclusion complex increases the apparent solubility of the guest molecule because the cyclodextrin-drug complex is more water-soluble.[13][15][16] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical applications.[14]

  • Cyclodextrin Selection: Choose a suitable cyclodextrin (e.g., HP-β-CD or SBE-β-CD).

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.

    • Add an excess of 2-Amino-3-(3-methoxyphenyl)propan-1-ol to each solution.

    • Equilibrate the samples as described previously.

    • Analyze the concentration of the dissolved compound.

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of the initial linear portion of the curve can be used to determine the complexation efficiency.

  • Preparation of the Complex: The inclusion complex can be prepared by various methods, including kneading, co-evaporation, or freeze-drying.[15]

Strategy 3: Salt Formation

Converting a basic drug into a salt is a common and highly effective method to increase its aqueous solubility and dissolution rate.[17][18]

Salt formation increases solubility by creating an ionized form of the drug, which is more readily solvated by water molecules.[1] The choice of the counter-ion can significantly impact the physicochemical properties of the resulting salt, including its solubility and stability.[17][19]

  • Counter-ion Selection: Select a range of pharmaceutically acceptable acids (counter-ions) to react with the basic amino group of your compound. Common choices include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid.

  • Salt Synthesis:

    • Dissolve 2-Amino-3-(3-methoxyphenyl)propan-1-ol in a suitable organic solvent.

    • Add a stoichiometric amount of the selected acid.

    • The resulting salt will often precipitate from the solution. Isolate the salt by filtration and dry it under vacuum.

  • Solubility Measurement: Determine the aqueous solubility of each synthesized salt using the equilibrium solubility method.

  • Characterization: Characterize the solid form of the most promising salts using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to assess crystallinity and thermal properties.

Counter-ionExpected Salt FormPotential Impact on Solubility
HydrochlorideCrystallineHigh
SulfateCrystallineModerate to High
MesylateCrystallineHigh
TartrateCrystallineModerate
Q3: I am concerned about the stability of my compound in the formulation. How do the proposed solubility enhancement techniques affect stability?

A3: This is a critical consideration. Each technique can have different effects on the chemical and physical stability of your compound.

  • pH Adjustment: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other degradation pathways. It is crucial to perform stability studies at the selected pH.

  • Co-solvents: Some co-solvents can promote certain degradation reactions. Long-term stability testing of the final formulation is essential.

  • Cyclodextrins: Complexation with cyclodextrins can often enhance the stability of a drug by protecting it from light, heat, and oxidation.[]

  • Salt Formation: Different salt forms can have varying physical stability (e.g., hygroscopicity, polymorphism). It is important to select a salt form that is both highly soluble and physically stable.[17]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Aqueous Solubility of 2-Amino-3-(3-methoxyphenyl)propan-1-ol ph_adjustment Q1: Have you tried pH adjustment? start->ph_adjustment ph_success Solubility Achieved ph_adjustment->ph_success Yes ph_fail Solubility Still Insufficient ph_adjustment->ph_fail No other_strategies Q2: Consider other formulation strategies ph_fail->other_strategies cosolvency Co-solvency other_strategies->cosolvency cyclodextrins Cyclodextrin Complexation other_strategies->cyclodextrins salt_formation Salt Formation other_strategies->salt_formation stability_check Q3: Assess Formulation Stability cosolvency->stability_check cyclodextrins->stability_check salt_formation->stability_check final_formulation Optimized Formulation stability_check->final_formulation

Caption: Troubleshooting workflow for low aqueous solubility.

References

  • Verma, S., & Rawat, A. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(7), 2686-2696.
  • Kumar, S., & Singh, P. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(5), 735.
  • Schönfeld, D., & Gottstein, D. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics, 13(9), 1369.
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 818649.
  • Safdar, M. Z. (2023, February 8). Why salt formation of weak acid increases the drug solubility? ResearchGate. Retrieved from [Link]

  • Al-Kassas, R., et al. (2025). Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. Pharmaceutical Development and Technology, 30(1), 1-14.
  • Wikipedia. (2023, October 29). Cosolvent. In Wikipedia. Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2025). Formulation strategies for poorly soluble drugs.
  • Williams, H. D., & Yau, M. K. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?
  • Al-Zoubi, N., & Al-Ani, M. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Brinkmann, J., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(4), 1725-1733.
  • Kumar, A., et al. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research, 32(1), 1-15.
  • Wenz, G. (2020).
  • Loftsson, T., & Hreinsdóttir, D. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 86(3-4), 231-239.
  • Li, P., & Zhao, L. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 88(9), 957-961.
  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 21(8), 1435-1444.
  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Clark, J. (n.d.). Solubility and pH of amines. ISSR. Retrieved from [Link]

  • Pobudkowska, A., et al. (2012). Study of pH-dependent drugs solubility in water. Journal of the Serbian Chemical Society, 77(12), 1735-1748.
  • LibreTexts Chemistry. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-amino-3-(4-methoxyphenyl)-1-propanol. Retrieved from [Link]

  • Chemsrc. (2025, September 28). 3-AMINO-3-(2-METHOXY-PHENYL)-PROPAN-1-OL | CAS#:612532-21-5. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxypropan-1-OL. Retrieved from [Link]

  • Patel, J. R., & Patel, K. R. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 193-200.
  • Sharma, D., Saini, S., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 13(3), 1-13.
  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147.
  • NextSDS. (n.d.). 3-AMINO-3-(2-METHOXY-PHENYL)-PROPAN-1-OL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC Separation for 2-Amino-3-(3-methoxyphenyl)propan-1-ol Enantiomers

Welcome to the dedicated technical support center for the enantiomeric separation of 2-Amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the enantiomeric separation of 2-Amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As the stereochemistry of pharmaceutical compounds is critical to their efficacy and safety, achieving robust and reliable enantiomeric separation is paramount. This resource synthesizes technical expertise with practical, field-proven insights to help you navigate the complexities of chiral method development for this specific amino alcohol.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution

Question: I'm injecting my racemic standard of 2-Amino-3-(3-methoxyphenyl)propan-1-ol, but I'm seeing a single peak or very poor separation (Resolution < 1.5). What should I do?

Answer:

Achieving baseline resolution (Rs ≥ 1.5) is the primary goal. If you're not seeing separation, it's crucial to systematically evaluate your chromatographic conditions. The issue most often lies with the choice of chiral stationary phase (CSP) or the mobile phase composition.

Causality and Recommended Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP. For amino alcohols like 2-Amino-3-(3-methoxyphenyl)propan-1-ol, polysaccharide-based CSPs are the most effective. These phases, such as those derived from amylose or cellulose with various phenylcarbamate derivatives, create chiral cavities and offer multiple interaction sites (hydrogen bonding, π-π interactions, steric hindrance) necessary for recognition.

    • Action: If you are not using a polysaccharide-based column (e.g., Daicel CHIRALPAK® or CHIRALCEL®, Phenomenex Lux®), it is highly recommended to switch to one. A good starting point is to screen columns like CHIRALPAK® AD-H, CHIRALCEL® OD-H, or their immobilized equivalents (e.g., CHIRALPAK® IA, IB, IC).[1]

  • Suboptimal Mobile Phase Composition: In normal phase chromatography, which is typically the preferred mode for this compound, the mobile phase is a delicate balance between a non-polar solvent (alkane) and a polar modifier (alcohol). The alcohol modifier competes with the analyte for polar interaction sites on the CSP.

    • Action:

      • Vary the Alcohol Modifier: If you are using Hexane/Isopropanol, try switching to Hexane/Ethanol, or vice-versa. The difference in the alcohol's structure can significantly alter selectivity.

      • Adjust Alcohol Percentage: Systematically decrease the percentage of the alcohol modifier (e.g., from 20% down to 10%, 5%). Lowering the alcohol content increases retention and often enhances the chiral recognition, leading to better resolution.[2]

      • Ensure Anhydrous Conditions: In normal phase, trace amounts of water can deactivate the stationary phase and lead to inconsistent results. Use high-purity, anhydrous solvents.

  • Missing or Incorrect Additive: 2-Amino-3-(3-methoxyphenyl)propan-1-ol is a basic compound due to its primary amine group. This amine can interact strongly and non-enantioselectively with residual acidic silanol groups on the silica surface of the CSP, leading to poor peak shape and masking the chiral separation.[3]

    • Action: Add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) at a concentration of 0.1% (v/v) is a standard and highly effective choice for suppressing these secondary interactions.[4][5][6] This ensures that the primary interactions are with the chiral selector of the CSP.

  • Temperature Effects: Temperature influences the thermodynamics of the analyte-CSP interaction.

    • Action: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed, which can improve resolution.[3] Try setting the column temperature to 15°C or 20°C. However, this is an empirical parameter, and in some cases, higher temperatures might improve efficiency without sacrificing selectivity.

Issue 2: Poor Peak Shape (Tailing)

Question: I can see two peaks, but they are broad and tailing significantly, making integration and quantification unreliable. How can I improve the peak shape?

Answer:

Peak tailing for basic analytes like 2-Amino-3-(3-methoxyphenyl)propan-1-ol is a very common problem. It is most often caused by undesirable secondary interactions between the basic amine group and the silica support of the column.

Causality and Recommended Actions:

  • Silanol Interactions: As mentioned previously, the primary cause of peak tailing for amines is the interaction with acidic silanol groups on the silica surface.[3]

    • Action: The most effective solution is to add a basic modifier to the mobile phase. If you are already using 0.1% DEA, you might consider slightly increasing the concentration (e.g., to 0.2%), although this can sometimes reduce retention. Other amines like butylamine or ethanolamine can also be tested.[4]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, most commonly tailing.

    • Action: Prepare a 1:10 and a 1:100 dilution of your sample and inject them. If the peak shape improves significantly (becomes more symmetrical), you are overloading the column.[3] Reduce your sample concentration accordingly.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion upon injection.

    • Action: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that is still miscible with the mobile phase.

  • Column Contamination/Degradation: Over time, strongly retained impurities can accumulate at the head of the column, creating active sites that cause peak tailing.

    • Action: If the column is old or has been used with many different methods, it may need to be cleaned. Follow the manufacturer's instructions for column washing and regeneration.[1][7] For polysaccharide-based columns, flushing with a strong solvent like 100% ethanol or isopropanol is often effective.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for separating 2-Amino-3-(3-methoxyphenyl)propan-1-ol enantiomers?

A1: A systematic screening approach is always best. However, based on the structure (an amino alcohol with an aromatic ring), the following conditions provide a high probability of success:

ParameterRecommended Starting ConditionsRationale
Chiral Columns to Screen 1. CHIRALPAK® AD-H or IA 2. CHIRALCEL® OD-H or IB 3. Lux® Amylose-1 or Cellulose-1Polysaccharide-based CSPs are the industry standard for this class of compounds, offering a high success rate.[8]
Mobile Phase Mode Normal PhaseGenerally provides better selectivity for polar compounds like amino alcohols compared to reversed-phase.[9]
Mobile Phase A n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)A standard starting mobile phase for chiral separations of basic compounds.[10]
Mobile Phase B n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)Ethanol offers different selectivity compared to isopropanol and is a crucial alternative to screen.
Flow Rate (4.6 mm ID) 1.0 mL/minA typical analytical flow rate. Can be optimized later.
Temperature 25°C (Ambient)A good starting point before optimizing for resolution.
Detection UV at ~220 nm or 274 nmThe methoxyphenyl group provides UV absorbance. Wavelengths around 220 nm (aromatic end absorption) or near the local maximum (~274 nm) should provide good sensitivity.

Q2: Why is a basic additive like Diethylamine (DEA) so important in the mobile phase?

A2: The addition of a basic additive like DEA serves two primary purposes in the normal-phase chiral separation of basic compounds:

  • Improving Peak Shape: It acts as a "masking agent." The DEA, being a strong base, preferentially interacts with the acidic silanol groups on the silica surface of the column packing. This prevents the basic amine group of your analyte from undergoing these strong, non-stereoselective secondary interactions, which are a major cause of peak tailing.[3][5]

  • Enhancing Enantioselectivity: By suppressing the strong, achiral silanol interactions, the DEA allows the analyte to interact more freely and effectively with the chiral selectors of the stationary phase. This promotes the enantioselective interactions (like hydrogen bonding, dipole-dipole, and π-π interactions) that are necessary for separation.[6]

Q3: Can I use reversed-phase chromatography for this separation?

A3: While normal-phase is generally the first choice, reversed-phase chromatography is possible on certain CSPs, particularly modern immobilized polysaccharide phases (e.g., CHIRALPAK® IA, IB, IC) or macrocyclic glycopeptide phases (e.g., CHIROBIOTIC® V, T). This can be advantageous if your sample is only soluble in aqueous media. A typical reversed-phase mobile phase would consist of a buffered aqueous solution (e.g., ammonium bicarbonate) and an organic modifier like acetonitrile or methanol. However, achieving selectivity in reversed-phase for this type of polar compound can be more challenging.

Q4: My resolution is good, but my run time is too long. How can I speed up the analysis?

A4: To shorten the analysis time without sacrificing resolution, you can try the following, in order of preference:

  • Increase Flow Rate: Cautiously increase the flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min). This will decrease retention times but may also reduce efficiency and resolution. Monitor the resolution (Rs) to ensure it remains acceptable (ideally ≥ 1.5).

  • Increase Polar Modifier Concentration: Slightly increase the percentage of alcohol in your mobile phase (e.g., from 10% to 12% or 15%). This will decrease the retention of your analyte by increasing the mobile phase's eluting strength. Again, this may also reduce selectivity, so proceed with small, incremental changes.

  • Consider a Shorter Column: If available, a shorter column (e.g., 150 mm instead of 250 mm) with the same packing material will provide faster analysis times, though with a proportional decrease in theoretical plates and potentially resolution.

Experimental Protocols & Visualizations

Protocol 1: Systematic Chiral Stationary Phase (CSP) and Mobile Phase Screening

This protocol outlines a systematic approach to find the best column and mobile phase combination for your separation.

Steps:

  • Prepare Stock Solutions:

    • Prepare a racemic stock solution of 2-Amino-3-(3-methoxyphenyl)propan-1-ol at approximately 1 mg/mL in methanol or ethanol.

    • Prepare your mobile phases as described in the table below. Ensure all solvents are HPLC grade and thoroughly degassed.

  • Column Equilibration: For each new column/mobile phase combination, equilibrate the system for at least 30 column volumes. For a 250 x 4.6 mm column at 1 mL/min, this is approximately 30-40 minutes. Ensure a stable baseline is achieved before the first injection.

  • Screening Injections:

    • Set the column temperature to 25°C and the UV detector to 220 nm.

    • Inject 5-10 µL of your racemic standard onto each column with each mobile phase.

    • Record the chromatograms and evaluate for retention, peak shape, and, most importantly, enantiomeric resolution.

Screening Conditions Table:

Screen #Column (5 µm, 250 x 4.6 mm)Mobile Phase (v/v/v)
1CHIRALPAK® AD-H (or IA)n-Hexane / Isopropanol / DEA (90:10:0.1)
2CHIRALPAK® AD-H (or IA)n-Hexane / Ethanol / DEA (90:10:0.1)
3CHIRALCEL® OD-H (or IB)n-Hexane / Isopropanol / DEA (90:10:0.1)
4CHIRALCEL® OD-H (or IB)n-Hexane / Ethanol / DEA (90:10:0.1)
Diagram: Chiral Method Development Workflow

ChiralMethodDev cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_optim Phase 3: Optimization cluster_fail Troubleshooting Path Prep Prepare Racemic Standard (1 mg/mL in Alcohol) MP_Prep Prepare Screening Mobile Phases (Hexane/Alcohol/DEA) Screen Screen CSPs & Mobile Phases (e.g., AD-H, OD-H with IPA, EtOH) MP_Prep->Screen Eval1 Evaluate Results: Resolution (Rs), Peak Shape, Retention Screen->Eval1 Optim Select Best Condition (Rs > 1.2) Eval1->Optim Success No_Sep No Separation (Rs < 1.2) Eval1->No_Sep Failure Opt_MP Optimize Mobile Phase: - Vary % Alcohol - Vary Additive Conc. Optim->Opt_MP Opt_Temp Optimize Temperature: (e.g., 15°C, 25°C, 35°C) Opt_MP->Opt_Temp Eval2 Final Method: Rs ≥ 1.5, Good Peak Shape Opt_Temp->Eval2 Screen_Other Screen Different CSPs (e.g., Pirkle-type, Cyclodextrin) No_Sep->Screen_Other

Caption: A systematic workflow for chiral HPLC method development.

References

  • Daicel Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AS. [Link]

  • Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 134-141. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. [Link]

  • ResearchGate. instruction manual for chiralpak® ia columns. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Omics Online. (2023). Short Note on Normal-Phase Chiral Chromatography. [Link]

  • Chromatography Forum. (2017). additives for chiral. [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • KoreaScience. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. [Link]

  • Scribd. Phenomenex LUX. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (2022). Lux AMP Column Product Guide & Benefits. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Phenomenex. Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. [Link]

  • HPLC Troubleshooting. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. Lux Chiral Columns Make it Easy. [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® WH - Analytical column for. [Link]

  • ACS Publications. Supporting Information For: S1. [Link]

  • Astec. Amino Acid and Peptide Chiral Separations. [Link]

  • LabRulez LCMS. Phenomenex Lux Amylose-1 Chiral HPLC Columns. [Link]

  • IMR Press. (2002). HPLC separation of enantiomers of some potential β-blockers of the aryloxyaminopropanol type using macrocyclic antibiotic chira. [Link]

  • ResearchGate. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ACS Publications. (2010). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[11]helicene. [Link]

  • Auburn University. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. [Link]

  • Journal of Food and Drug Analysis. Isomeric Separation of Methamphetamine by HPLC Chiral Column. [Link]

  • ResearchGate. (2005). Preparative HPLC separation of methoxytetralins, ligands for melatonin receptors, containing two chiral centers with polysaccharide chiral stationary phases. Determination of enantiomeric purity. [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidative Degradation of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Welcome to the technical support center for handling and storage of 2-Amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who work with this and si...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and storage of 2-Amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar air-sensitive aminophenol compounds. Our goal is to provide you with the foundational knowledge and practical protocols necessary to maintain the integrity of your materials, ensuring the reliability and reproducibility of your experimental results.

The Challenge: Understanding the Inherent Instability

2-Amino-3-(3-methoxyphenyl)propan-1-ol, like many aminophenol derivatives, is susceptible to oxidative degradation. The presence of an electron-rich aromatic ring, an amino group, and a hydroxyl group creates a molecule that can be readily attacked by atmospheric oxygen. This degradation is not merely a matter of purity loss; it can lead to the formation of colored impurities, altered biological activity, and inconsistent experimental outcomes.

The primary mechanism of degradation involves the oxidation of the aminophenol structure to form highly reactive quinone-imine intermediates. These intermediates can then polymerize, leading to the characteristic discoloration (often yellow to dark brown) observed in degraded samples.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal catalysts.[2]

Visualizing the Degradation Pathway

The following diagram illustrates a generalized oxidative pathway for aminophenol compounds. The initial oxidation is the rate-limiting step, and preventing this is the key to long-term stability.

OxidationPathway cluster_0 Core Compound & Initial Attack cluster_1 Degradation Cascade Compound 2-Amino-3-(3-methoxyphenyl) propan-1-ol Radical Radical Intermediates Compound->Radical Oxidation O2 Atmospheric Oxygen (O₂) + Light/Heat/Metal Ions QuinoneImine Quinone-Imine Intermediates Radical->QuinoneImine Polymers Colored Polymeric Byproducts QuinoneImine->Polymers Polymerization TroubleshootingWorkflow Start Suspected Degradation of Compound CheckAppearance Is the compound discolored (yellow/brown)? Start->CheckAppearance CheckAnalysis Are there unexpected peaks in HPLC/LC-MS? CheckAppearance->CheckAnalysis No SolidDeg Solid is likely oxidized. Review storage: inert gas, light protection, temp. CheckAppearance->SolidDeg Yes (Solid) SolutionDeg Solution is degrading. Use deoxygenated solvents & add antioxidants. CheckAppearance->SolutionDeg Yes (Solution) CheckAnalysis->SolutionDeg Yes NoIssue Degradation unlikely. Check other experimental parameters. CheckAnalysis->NoIssue No HandlingIssue Contamination/degradation during handling. Use strict air-free techniques. SolidDeg->HandlingIssue Confirm Confirm with fresh sample. If new sample is clean, original is degraded. SolutionDeg->Confirm

Caption: A decision tree for troubleshooting the degradation of 2-Amino-3-(3-methoxyphenyl)propan-1-ol.

Experimental Protocols for Ensuring Stability

Adherence to strict protocols is non-negotiable for maintaining the integrity of air-sensitive compounds.

Protocol 1: Deoxygenation of Solvents (Sparging)

Objective: To remove dissolved oxygen from solvents, which is a primary reactant in the degradation pathway.

Materials:

  • Solvent to be deoxygenated (HPLC-grade or higher)

  • Flask with a side-arm

  • Septum

  • Long needle or sparging tube

  • Inert gas source (Argon or Nitrogen) with regulator

  • Oil bubbler

Procedure:

  • Pour the solvent into the flask. Do not fill more than two-thirds full.

  • Seal the main opening of the flask with a septum.

  • Insert the long needle through the septum, ensuring its tip is below the solvent surface.

  • Insert a shorter "vent" needle that does not touch the solvent. Connect this to an oil bubbler to monitor gas flow.

  • Start a gentle but steady stream of inert gas through the long needle. You should see consistent bubbling in the solvent and the oil bubbler.

  • Sparge the solvent for a minimum of 15-30 minutes.

  • Once complete, remove the vent needle first, then the long sparging needle. The flask is now under a positive pressure of inert gas and can be stored or used immediately.

Protocol 2: Preparation of a Stabilized Stock Solution

Objective: To prepare a solution of the compound for experimental use that is protected against oxidation.

Materials:

  • 2-Amino-3-(3-methoxyphenyl)propan-1-ol

  • Deoxygenated solvent (from Protocol 1)

  • Amber glass vial with PTFE-lined cap

  • Antioxidant (e.g., Ascorbic Acid, Sodium Metabisulfite)

  • Inert gas source

Procedure:

  • If desired, add the chosen antioxidant to your deoxygenated solvent to reach the target concentration (see Table 1).

  • In an appropriate environment (ideally a glovebox), weigh the required amount of solid 2-Amino-3-(3-methoxyphenyl)propan-1-ol directly into the amber vial.

  • Using a syringe that has been flushed with inert gas, transfer the required volume of the deoxygenated solvent (with antioxidant) into the vial.

  • Cap the vial tightly.

  • If not in a glovebox, briefly flush the headspace of the vial with inert gas before sealing completely.

  • Store the solution in the dark at 2-8°C. Prepare fresh solutions regularly for best results.

Table 1: Recommended Antioxidants for Solutions
AntioxidantRecommended Starting Concentration (w/v)Efficacy & Application NotesCitations
Ascorbic Acid 0.01 - 0.1%Highly effective in aqueous and polar organic solutions. Acts as a reducing agent, scavenging oxygen. Ideal for stabilizing HPLC samples.[2][3][4]
Sodium Metabisulfite 0.05 - 0.5%A strong reducing agent that is very effective at preventing discoloration.[2][3]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A phenolic antioxidant that acts as a free radical scavenger. More effective in non-polar organic systems; has limited aqueous solubility.[3][5]

Note: Always perform a small-scale stability study to determine the optimal antioxidant and concentration for your specific application and solvent system.

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Ossila.
  • BenchChem.
  • BenchChem.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Gholivand, M. B., et al. (2023). State-of-art advances on removal, degradation and electrochemical monitoring of 4-aminophenol pollutants in real samples: A review. Microchemical Journal, 189, 108528.
  • Lin, C. E., et al. (2001). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography.
  • BenchChem. Preventing oxidation of 2-aminophenol during synthesis and storage.
  • Fisher Scientific. Safety Data Sheet: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.
  • Gholivand, M. B., et al. (2023). State-of-art advances on removal, degradation and electrochemical monitoring of 4-aminophenol pollutants in real samples: A review. PubMed.
  • Google Patents. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • EvitaChem. Buy 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL (EVT-416835).
  • Chemical Safety.
  • Mashaly, M. M., & Belal, F. F. (2004). Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column. Journal of pharmaceutical and biomedical analysis, 34(2), 351-359.
  • Valentovic, M. A., et al. (2000). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. Toxicology, 155(1-3), 107-115.
  • Fisher Scientific. Safety Data Sheet: L(-)-2-Amino-3-phenyl-1-propanol.
  • ResearchGate. Aminophenols | Request PDF. [Link]

Sources

Troubleshooting

purification techniques for removing side products from 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Welcome to the technical support center for the purification of 2-Amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile amino alcohol. We understand that achieving high purity is critical for downstream applications, and this document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter after synthesizing 2-Amino-3-(3-methoxyphenyl)propan-1-ol?

A1: The impurity profile largely depends on the synthetic route. The most common method is the reduction of a 3-(3-methoxyphenyl)alanine derivative (either the free acid or an ester) using a hydride reducing agent like LiAlH₄ or NaBH₄.[][2] Based on this, you should anticipate the following side products:

Impurity TypeSpecific ExampleReason for FormationMethod for Detection
Unreacted Starting Material 3-(3-methoxyphenyl)alanine or its methyl/ethyl esterIncomplete reduction reaction.HPLC, LC-MS, ¹H NMR (presence of carboxylic acid or ester signals).
Over-reduction Products Unlikely with standard hydride reagents.Harsh reaction conditions (high temperature, prolonged time).GC-MS, LC-MS (unexpected mass peaks).
Reagent-Derived Salts Lithium or sodium salts (e.g., NaCl, Na₂SO₄)Formed during the aqueous workup/quenching of the hydride reagent.Ash content analysis, conductivity, ion chromatography.
Demethylated Byproduct 2-Amino-3-(3-hydroxyphenyl)propan-1-olCleavage of the methoxy ether, often under harsh acidic conditions.[3]LC-MS (mass peak at -14 Da from product), ¹H NMR (phenolic OH signal).
Dimerized or Side-Reaction Products N-alkylated or other complex structuresCan occur if reactive intermediates are present or if reaction conditions are not optimized.[4]LC-MS (higher m/z peaks), HPLC.[4]
Q2: My compound is streaking badly on my silica TLC plate and column. What's happening and how do I fix it?

A2: This is a classic problem when purifying basic compounds like primary amines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly and sometimes irreversibly with these acidic sites, leading to significant peak tailing or "streaking."

The Solution: You need to neutralize these acidic sites. This is typically done by adding a small amount of a volatile base to your mobile phase (eluent).

  • Primary Recommendation: Add 0.5-2% triethylamine (Et₃N) to your eluent system (e.g., Dichloromethane/Methanol).

  • Alternative: Use a mobile phase saturated with ammonia. This can be achieved by preparing a solvent mixture like Chloroform/Methanol/Ammonia.

This modification creates a competitive equilibrium, preventing the analyte from binding too strongly to the silica and resulting in sharp, well-defined bands.

Q3: I've removed the solvent and am left with my product and a lot of inorganic salts. What is the most efficient way to remove them?

A3: This is a common issue after an aqueous workup of reactions involving metal-based reagents. The salts are typically insoluble in most organic solvents.

The Strategy:

  • Dissolution: Dissolve the crude mixture in a minimum amount of a polar solvent in which your product is soluble, such as methanol or isopropanol.

  • Filtration: The inorganic salts, being insoluble, will remain as a solid. Filter the mixture through a pad of Celite® or a fine frit funnel to remove the salts.

  • Rinsing: Wash the collected salts with a small amount of the same cold solvent to recover any occluded product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent using a rotary evaporator.

For very polar amino alcohols that are difficult to separate from water-soluble salts, an alternative is to use a purification technique like column chromatography, which inherently separates non-volatile salts from your compound.[5]

Troubleshooting and Purification Guides

Guide 1: High-Purity Isolation via Automated Flash Column Chromatography

This protocol is the recommended first-line approach for purifying crude 2-Amino-3-(3-methoxyphenyl)propan-1-ol. It offers excellent separation of the target compound from both more and less polar impurities.

Experimental Protocol
  • Sample Preparation:

    • Dissolve your crude product (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM) or methanol.

    • Add 2-3 times the sample weight of silica gel (e.g., 2-3 g) to this solution.

    • Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique prevents solvent-related band broadening and improves separation.

  • Column and Solvent System Setup:

    • Stationary Phase: Select a silica gel column (e.g., 40 g for a 1.0 g crude sample).[6]

    • Mobile Phase: Prepare two solvents:

      • Solvent A: Dichloromethane (DCM)

      • Solvent B: Methanol (MeOH) with 1% Triethylamine (Et₃N)

    • Rationale: The DCM serves as the weak eluent, while the methanol increases polarity to elute the highly polar amino alcohol. The triethylamine is critical to prevent peak tailing, as explained in the FAQ.[6]

  • Chromatography Execution:

    • Equilibrate the column with 100% Solvent A.

    • Load the prepared dry sample onto the column.

    • Run a linear gradient elution as described in the table below. Monitor the elution profile using a UV detector (254 nm and 280 nm are suitable for the phenyl ring).

Data Presentation: Recommended Elution Gradient
Time (min)% Solvent A (DCM)% Solvent B (MeOH + 1% Et₃N)Rationale
0.01000Elutes very non-polar impurities.
2.01000Ensures all non-polar compounds are removed.
15.08515Gradually increases polarity to elute the product.
17.08515Holds at the elution polarity to ensure full recovery.
18.00100Flushes any highly polar impurities from the column.
20.00100Completes the column wash.
  • Fraction Analysis:

    • Collect fractions corresponding to the major UV-active peak.

    • Analyze the purity of each fraction using Thin Layer Chromatography (TLC). Use the same solvent system (e.g., 85:15 DCM/MeOH + 1% Et₃N) and visualize with a UV lamp and a ninhydrin stain (which specifically detects the primary amine).[6]

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization: Chromatography Workflow

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis & Isolation A Crude Product B Dissolve in DCM/MeOH A->B C Add Silica Gel B->C D Concentrate to Powder (Dry Loading) C->D E Load onto Silica Column D->E F Run Gradient Elution (DCM -> MeOH + Et3N) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product J->K

Caption: Workflow for flash column chromatography purification.

Guide 2: Purification via Acid-Base Extraction

This technique is ideal for a preliminary, large-scale cleanup to remove neutral or acidic organic impurities before a final polishing step like chromatography or recrystallization. It exploits the basicity of the amine functional group.

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Protonation):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl).

    • Shake the funnel vigorously and allow the layers to separate.

    • The target amino alcohol, now protonated (R-NH₃⁺Cl⁻), will move into the aqueous (bottom) layer. Neutral and acidic impurities remain in the organic (top) layer.

    • Drain and collect the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Basification (Deprotonation):

    • Combine the acidic aqueous extracts in a clean flask and cool in an ice bath.

    • Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the ammonium salt back to the free amine (R-NH₂).

  • Back-Extraction:

    • Transfer the basified aqueous solution back to a separatory funnel.

    • Extract the free amine back into an organic solvent (e.g., three times with equal volumes of DCM).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the partially purified product.

Visualization: Acid-Base Extraction Logic

G cluster_acid Step 1: Acid Wash cluster_base Step 2: Basify & Re-extract Start Crude Mixture (Product + Neutral Impurities) in Organic Solvent (EtOAc) Aqueous_Acid Aqueous Layer (1M HCl) Contains: Product-H⁺Cl⁻ Start->Aqueous_Acid + 1M HCl Organic_Acid Organic Layer (EtOAc) Contains: Neutral Impurities Start->Organic_Acid Aqueous_Base Aqueous Layer (pH > 10) Contains: NaCl, Water Aqueous_Acid->Aqueous_Base + NaOH + DCM Organic_Base Organic Layer (DCM) Contains: Purified Product Aqueous_Acid->Organic_Base + NaOH + DCM Final Purified Product (after drying & evaporation) Organic_Base->Final

Caption: Logic flow of purification by acid-base extraction.

Guide 3: High-Purity Material via Recrystallization

If your product is a solid and you require very high purity, recrystallization is an excellent final purification step.[7] The key is finding a suitable solvent or solvent system.

Experimental Protocol
  • Solvent Screening:

    • Place small amounts (10-20 mg) of your partially purified product into several test tubes.

    • Add a few drops of different solvents from the table below, one solvent per tube.

    • A good solvent will NOT dissolve the compound at room temperature but WILL dissolve it completely upon heating. Upon cooling, pure crystals should form.[7]

    • A bad solvent will either dissolve the compound at room temperature or not dissolve it at all, even when heated.

Data Presentation: Common Solvents for Screening
Solvent ClassExamplesPolarity
Alcohols Isopropanol, Ethanol, MethanolHigh
Esters Ethyl AcetateMedium
Ketones AcetoneMedium
Ethers Diethyl Ether, Methyl t-butyl ether (MTBE)Low-Medium
Hydrocarbons Hexanes, TolueneLow
Chlorinated DichloromethaneMedium
Mixed Systems Toluene/Hexanes, EtOAc/Hexanes, Ethanol/WaterVariable
  • Recrystallization Procedure:

    • Place the material to be crystallized in an Erlenmeyer flask.

    • Add the chosen "good" solvent dropwise while heating the mixture (e.g., on a hotplate with a water bath) and stirring until the solid just dissolves. Do not add excess solvent.

    • If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution to remove colored impurities.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain the final, high-purity product.

References

  • BenchChem. (2025). Application Note and Protocol: Purification of 2-Amino-1-(1H-indol-3-yl)
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Seki, H., Koga, K., & Yamada, S. (1967). Chemistry of amino acids. 3. Reduction of phenylalanine ethyl ester and its derivatives with sodium borohydride. Chemical & Pharmaceutical Bulletin, 15(12), 1948-54. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • U.S. Patent No. 8,344,182 B2. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Benchchem. (2025). Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.
  • World Intellectual Property Organization. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Chrom Tech. (n.d.).
  • Ozturk, O., Ozturk, M., & Secen, H. (2018). Separation techniques: Chromatography. PMC - NIH. [Link]

  • Sorbe. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • U.S. Patent No. 5,866,719 A. (1999). Process for the purification of an aminoalcohol.
  • Reddy, B. et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-3-(3-methoxyphenyl)propan-1-ol N-alkylation

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the N-alkylation of 2-Amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the N-alkylation of 2-Amino-3-(3-methoxyphenyl)propan-1-ol. The steric hindrance presented by this molecule can often lead to low yields and incomplete reactions. This document provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help you overcome these challenges.

I. Understanding the Challenge: Steric Hindrance

The primary obstacle in the N-alkylation of 2-Amino-3-(3-methoxyphenyl)propan-1-ol is the steric bulk surrounding the secondary amine. The presence of a benzyl group at the adjacent carbon atom physically obstructs the approach of electrophiles to the nitrogen's lone pair of electrons, making it a less effective nucleophile. This often results in slow reaction rates and the need for forcing conditions, which can lead to undesirable side reactions.

II. Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of 2-Amino-3-(3-methoxyphenyl)propan-1-ol resulting in low to no yield?

A1: The most common reason is the significant steric hindrance around the secondary amine. Standard N-alkylation conditions may not be sufficient to overcome the energy barrier for the reaction to proceed efficiently. The bulky substituent on the carbon adjacent to the nitrogen atom hinders the approach of the alkylating agent.

Q2: I'm observing the formation of multiple products. What could be the cause?

A2: Over-alkylation is a common issue, especially if the reaction conditions are too harsh or if the stoichiometry of the reagents is not carefully controlled. The initially formed tertiary amine can sometimes be further alkylated to form a quaternary ammonium salt. Additionally, the presence of the primary alcohol offers a competing site for O-alkylation, although N-alkylation is generally favored due to the higher nucleophilicity of the amine.[1]

Q3: Are there alternative strategies to direct N-alkylation with alkyl halides?

A3: Yes, several alternative methods can be more effective for sterically hindered amines. These include reductive amination, Buchwald-Hartwig amination, and the Mitsunobu reaction.[2][3][4] These methods often proceed under milder conditions and can offer better selectivity.

Q4: How can I minimize side reactions and improve the selectivity of my reaction?

A4: Optimizing reaction parameters such as temperature, solvent, and the choice of base is crucial. Using a less reactive alkylating agent or a more sterically demanding one can sometimes improve selectivity. Additionally, protecting the primary alcohol group can prevent O-alkylation, though this adds extra steps to the synthesis.[5]

Q5: What are the best practices for purifying the N-alkylated product?

A5: Due to the basic nature of the amine product, standard silica gel chromatography can sometimes be challenging due to strong interactions with the acidic silica. It is often beneficial to use amine-functionalized silica or to treat standard silica gel with a triethylamine solution to improve the separation and recovery of the desired product.[6]

III. Troubleshooting Guides & Detailed Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for several effective methods to achieve N-alkylation of 2-Amino-3-(3-methoxyphenyl)propan-1-ol, specifically addressing the issue of steric hindrance.

Guide 1: Optimizing Direct N-Alkylation

While challenging, direct N-alkylation with an alkyl halide can sometimes be successful with careful optimization.

Potential Issue: Low Reactivity

  • Troubleshooting Suggestion:

    • Increase Reaction Temperature: Gradually increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[6]

    • Use a More Reactive Alkylating Agent: Switch from an alkyl chloride or bromide to a more reactive electrophile like an alkyl iodide or a sulfonate ester (e.g., tosylate or mesylate).[6][7]

    • Prolong Reaction Time: Due to the high steric hindrance, the reaction may require an extended period to achieve a reasonable conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

    • Choice of Base and Solvent: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid produced during the reaction without competing with the amine substrate. A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help to solvate the reactants and increase the reaction rate.

Guide 2: Reductive Amination

Reductive amination is a powerful and widely used method for N-alkylation, particularly for sterically hindered amines.[8][9][10] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[11]

Experimental Protocol: N-Benzylation via Reductive Amination

This protocol details the N-alkylation of 2-Amino-3-(3-methoxyphenyl)propan-1-ol with benzaldehyde as a representative aldehyde.[11]

  • Reactants and Reagents:

    • 2-Amino-3-(3-methoxyphenyl)propan-1-ol

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-3-(3-methoxyphenyl)propan-1-ol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Addition of Aldehyde: Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.[11]

    • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Stir the reaction at room temperature and monitor its progress by TLC.

    • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.

Rationale for Reagent Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of aldehydes or ketones. It is less basic than other common reducing agents like sodium borohydride, which helps to minimize side reactions.

  • Dichloromethane (DCM): Anhydrous DCM is a good solvent for this reaction as it is relatively non-polar and aprotic, and it effectively dissolves the reactants.

Visualization of Reductive Amination Workflow

G Reactants 2-Amino-3-(3-methoxyphenyl)propan-1-ol + Aldehyde/Ketone Iminium Iminium Ion Intermediate Reactants->Iminium Formation Product N-Alkylated Product Iminium->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Iminium

Caption: Reductive amination pathway for N-alkylation.

Guide 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds, even with sterically hindered substrates.[3][12][13] This method is particularly useful for the arylation of amines.

Experimental Protocol: N-Arylation using Buchwald-Hartwig Amination

  • Reactants and Reagents:

    • 2-Amino-3-(3-methoxyphenyl)propan-1-ol

    • Aryl halide (e.g., bromobenzene)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • Bulky biarylphosphine ligand (e.g., XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol %), a bulky biarylphosphine ligand (e.g., XPhos, 6 mol %), and sodium tert-butoxide (1.4 eq).[6]

    • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

    • Addition of Reactants: Add the aryl halide (1.0 eq) and 2-Amino-3-(3-methoxyphenyl)propan-1-ol (1.2 eq), followed by anhydrous toluene.

    • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.

    • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.

Rationale for Reagent Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is crucial for the catalytic cycle to proceed efficiently. The bulky ligand promotes the reductive elimination step and prevents catalyst deactivation.

  • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

Visualization of Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII LigandEx Amine Coordination PdII->LigandEx R'NH₂ PdAmine [Ar-Pd(II)-NHR'(L₂)]⁺X⁻ LigandEx->PdAmine RedElim Reductive Elimination PdAmine->RedElim Base RedElim->Pd0 Catalyst Regeneration Product Ar-NHR' RedElim->Product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Guide 4: Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of amines with alcohols under mild, neutral conditions.[4][14] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, which is an important consideration if a chiral alcohol is used as the alkylating agent.

Experimental Protocol: N-Alkylation using the Mitsunobu Reaction

  • Reactants and Reagents:

    • 2-Amino-3-(3-methoxyphenyl)propan-1-ol

    • Alcohol (as the alkylating agent)

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Reaction Setup: To a solution of 2-Amino-3-(3-methoxyphenyl)propan-1-ol (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash chromatography. The separation of the desired product from triphenylphosphine oxide can sometimes be challenging.[7]

Rationale for Reagent Choices:

  • PPh₃ and DEAD/DIAD: This redox couple activates the alcohol, making it a good leaving group for nucleophilic attack by the amine.[4]

  • THF: A common aprotic solvent that is suitable for the Mitsunobu reaction.

Visualization of the Mitsunobu Reaction Mechanism

G Reagents PPh₃ + DEAD Betaine Phosphonium Betaine Reagents->Betaine Alkoxyphos Alkoxyphosphonium Salt Betaine->Alkoxyphos Alcohol Alcohol (R'-OH) Alcohol->Betaine Product N-Alkylated Product + Ph₃PO + DEAD-H₂ Alkoxyphos->Product Amine Amine (R-NH₂) Amine->Alkoxyphos SN2 attack

Caption: Key intermediates in the Mitsunobu reaction.

IV. Comparison of N-Alkylation Methods

MethodAdvantagesDisadvantagesBest For
Direct Alkylation Simple procedure, readily available reagents.Often requires harsh conditions, risk of over-alkylation and O-alkylation.Simple, less hindered amines.
Reductive Amination High selectivity, mild conditions, one-pot procedure.[11]Requires an aldehyde or ketone as the alkyl source.A wide range of amines, including sterically hindered ones.
Buchwald-Hartwig Amination Excellent for hindered substrates, broad scope for aryl amines.[3]Requires a palladium catalyst and specific ligands, can be expensive.N-arylation of hindered amines.
Mitsunobu Reaction Mild, neutral conditions, proceeds with inversion of configuration.[4]Stoichiometric amounts of reagents, purification can be difficult due to byproducts.[7]N-alkylation with primary and secondary alcohols.

V. References

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones.

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI.

  • 3.6 N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols.

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing).

  • Methods for mono‐selective N‐alkylation of amines using alcohols as... - ResearchGate.

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.

  • Buchwald–Hartwig amination - Wikipedia.

  • Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC.

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.

  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) | The Journal of Organic Chemistry - ACS Publications.

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - PMC.

  • overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine - Benchchem.

  • Mitsunobu Reaction - Organic Chemistry Portal.

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications.

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone - R Discovery.

  • Selective protection and deprotection of alcohols and amines.

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF - ResearchGate.

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.

  • Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions a - ResearchGate.

  • N alkylation at sp 3 Carbon Reagent Guide.

  • Direct N-alkylation of unprotected amino acids with alcohols - PMC.

  • Direct N-alkylation of unprotected amino acids with alcohols - ResearchGate.

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews.

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • N -Alkyl Amine Synthesis by Catalytic Alcohol Amination | Request PDF - ResearchGate.

  • Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents | Organic Letters - ACS Publications.

  • Application Note: N-Alkylation of (2S)-2-(methylamino)propan-1-ol via Reductive Amination - Benchchem.

  • US4665234A - Severely sterically hindered secondary aminoether alcohols - Google Patents.

  • New Methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Validating LC-MS/MS Quantification Methods for 2-Amino-3-(3-methoxyphenyl)propan-1-ol in Human Plasma

Abstract The robust validation of bioanalytical methods is a non-negotiable cornerstone of drug development, ensuring that data submitted to regulatory bodies is accurate, reliable, and reproducible.[1][2] This guide pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust validation of bioanalytical methods is a non-negotiable cornerstone of drug development, ensuring that data submitted to regulatory bodies is accurate, reliable, and reproducible.[1][2] This guide provides an in-depth, comparative analysis of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 2-Amino-3-(3-methoxyphenyl)propan-1-ol (herein referred to as "AMP"), a representative small molecule, in human plasma. We will dissect two common sample preparation strategies: a rapid protein precipitation (PPT) protocol (Method A) and a more comprehensive solid-phase extraction (SPE) procedure (Method B). This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the validation experiments, grounded in the latest regulatory expectations set forth by the FDA and EMA, and harmonized in the ICH M10 guideline.[3][4]

Introduction: The Imperative of 'Fit-for-Purpose' Validation

In regulated bioanalysis, the objective of method validation is to unequivocally demonstrate that a specific analytical procedure is suitable for its intended purpose.[3] For pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, this means the method must reliably quantify the analyte within a complex biological matrix.[4][5][6] LC-MS/MS has become the gold standard for small molecule quantification due to its superior sensitivity and selectivity.[7] However, the technique is not without its challenges, most notably the "matrix effect," where co-eluting endogenous components can interfere with analyte ionization, potentially compromising data integrity.[8][9][10][11]

The choice of sample preparation is often the most critical factor in mitigating these risks. This guide will explore the validation performance of two methods centered around different extraction techniques, providing a clear framework for selecting and validating a method that is truly 'fit-for-purpose'.

Comparative Methodologies: Method A (PPT) vs. Method B (SPE)

The fundamental difference between our two comparative methods lies in the sample cleanup process. Method A employs a simple, fast protein precipitation, ideal for high-throughput environments. Method B utilizes solid-phase extraction, which provides a more thorough cleanup, potentially yielding higher data quality at the cost of increased complexity and time. A stable isotope-labeled (SIL) internal standard (IS), AMP-d5, is used in both methods to compensate for variability during sample processing and analysis.[11]

Experimental Protocol: Method A (Protein Precipitation)
  • Aliquoting: To 50 µL of human plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of AMP-d5 internal standard working solution (e.g., 500 ng/mL in 50% methanol).

  • Precipitation: Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.

Experimental Protocol: Method B (Solid-Phase Extraction)
  • Aliquoting & Dilution: To 50 µL of human plasma sample, add 10 µL of AMP-d5 IS working solution. Dilute with 200 µL of 4% phosphoric acid in water to facilitate binding to the SPE sorbent.

  • SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate (e.g., Oasis MCX) with 500 µL of methanol followed by 500 µL of water.

  • Loading: Load the entire diluted sample onto the conditioned SPE plate.

  • Washing: Wash the plate with 500 µL of 0.1 M acetic acid, followed by 500 µL of methanol to remove interfering substances.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of mobile phase A for LC-MS/MS analysis.

LC-MS/MS Conditions (Common to Both Methods)
  • LC System: UPLC System (e.g., Waters Acquity)

  • Column: C18 reverse-phase column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions and re-equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500)

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • AMP: Q1: 182.2 -> Q3: 137.1

    • AMP-d5 (IS): Q1: 187.2 -> Q3: 142.1

Head-to-Head Validation Performance Analysis

A full validation was performed for both methods according to the ICH M10 guideline. Key validation parameters are compared below.

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity ensures the signal is unequivocally from the analyte.[1][12] This was assessed by analyzing blank human plasma from at least six different sources. No significant interference was observed at the retention time of AMP or its IS in either method.

Acceptance Criteria: Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the internal standard.[13][14]

ParameterMethod A (PPT)Method B (SPE)Result
Analyte Interference < 5% of LLOQ< 2% of LLOQPass
IS Interference < 1%< 0.5%Pass

Scientist's Insight: Both methods easily passed the selectivity criteria. However, the baseline for Method B was visibly cleaner, with fewer low-level background peaks. This is a direct result of the more rigorous cleanup from the SPE protocol, which selectively removes many endogenous plasma components that are co-extracted with the analyte in a simple protein crash.

Calibration Curve and Sensitivity (LLOQ)

The calibration curve defines the relationship between instrument response and known analyte concentrations. The LLOQ is the lowest concentration on this curve that can be measured with acceptable accuracy and precision.[1]

Acceptance Criteria: A minimum of 6-8 non-zero calibrators. At least 75% of calibrators must be within ±15% of their nominal value (±20% at the LLOQ).[1] Correlation coefficient (r²) should be ≥0.99.

ParameterMethod A (PPT)Method B (SPE)
Linear Range 0.5 - 500 ng/mL0.1 - 500 ng/mL
LLOQ 0.5 ng/mL0.1 ng/mL
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting
Correlation (r²) > 0.995> 0.998

Scientist's Insight: Method B achieved a five-fold lower LLOQ. The removal of interfering matrix components via SPE reduced background noise at the mass spectrometer, leading to a significantly better signal-to-noise ratio for the analyte at low concentrations. This makes Method B far more suitable for clinical studies where low drug concentrations are anticipated, such as in terminal elimination phases.

Accuracy and Precision

Accuracy measures the closeness of the mean test results to the true value, while precision measures the agreement among a series of measurements.[7] This is the ultimate test of a method's reliability and was evaluated by analyzing Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates over three separate days.

Acceptance Criteria: For LLOQ, accuracy should be within 80-120% and precision (CV) ≤20%. For all other QCs, accuracy should be within 85-115% and precision ≤15%.[13]

Table 1: Comparative Accuracy and Precision Data

QC Level (ng/mL) Method A (PPT) Method B (SPE)
Intra-day Precision (%CV) / Accuracy (%) Intra-day Precision (%CV) / Accuracy (%)
LLOQ (0.5/0.1) 9.8% / 105.4% 12.1% / 97.8%
Low QC (1.5/0.3) 6.5% / 102.1% 5.8% / 99.2%
Mid QC (75/75) 4.2% / 98.9% 3.1% / 100.5%
High QC (400/400) 3.8% / 101.3% 2.5% / 98.7%
Inter-day Precision (%CV) / Accuracy (%) Inter-day Precision (%CV) / Accuracy (%)
LLOQ (0.5/0.1) 11.2% / 103.8% 14.5% / 99.1%
Low QC (1.5/0.3) 7.9% / 101.5% 6.9% / 100.8%
Mid QC (75/75) 5.1% / 99.6% 3.9% / 101.0%

| High QC (400/400) | 4.5% / 100.8% | 3.2% / 99.3% |

Scientist's Insight: Both methods met all acceptance criteria, demonstrating their validity. However, Method B consistently showed superior precision (lower %CV values) across all QC levels, particularly in the inter-day assessment. This heightened reproducibility is a direct benefit of the reduced matrix effect and cleaner extracts, which lead to more stable ionization and less analytical variability over time.

Matrix Effect and Recovery

The matrix effect assesses the impact of co-eluting compounds on analyte ionization.[8] It is quantitatively evaluated by comparing the analyte response in post-extraction spiked matrix to its response in a neat solution.[9] Recovery measures the efficiency of the extraction process.

Acceptance Criteria: The IS-normalized matrix factor should be consistent across different lots of matrix, with a CV ≤15%. Recovery should be consistent and reproducible, though it does not need to be 100%.

Table 2: Comparative Matrix Effect and Recovery Data

Parameter Method A (PPT) Method B (SPE)
Analyte Recovery % 92.5% 85.1%
IS Recovery % 93.1% 86.3%
Matrix Factor (MF) 0.68 (Ion Suppression) 0.95 (Minimal Effect)
IS-Normalized MF 1.02 0.99

| CV% of IS-Normalized MF (n=6 lots) | 8.7% | 3.4% |

Scientist's Insight: This is the most telling comparison. Method A exhibits significant ion suppression (Matrix Factor of 0.68), meaning the signal is only 68% of what it would be in a clean solvent.[10][15] While the stable isotope-labeled IS effectively compensates for this (IS-Normalized MF is close to 1), the underlying suppression makes the method inherently less robust and more susceptible to lot-to-lot variations in the matrix. Method B shows a near-perfect Matrix Factor of 0.95, indicating the SPE process successfully removed the vast majority of interfering phospholipids and other endogenous components.[11] This results in a much more rugged and reliable assay.

Stability

Analyte stability must be demonstrated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[1][16]

Acceptance Criteria: Mean concentration of stability samples must be within ±15% of nominal concentration.[16]

Table 3: Summary of Stability Assessment

Stability Condition Method A (PPT) Method B (SPE) Result
Bench-Top (Human Plasma, 6h @ RT) 98.2% 99.5% Stable
Freeze-Thaw (3 Cycles, -80°C to RT) 96.5% 98.8% Stable
Long-Term (-80°C, 90 days) 101.4% 102.1% Stable

| Autosampler (Processed Extract, 48h @ 10°C) | 95.3% | 103.5% | Stable |

Scientist's Insight: AMP proved to be a stable compound under all tested conditions for both methods. However, the slightly lower stability observed in the autosampler for Method A (95.3%) could be indicative of minor degradation or interactions occurring within the less-pure matrix extract over time. The cleaner extracts of Method B provide a more inert environment for the processed sample, enhancing post-preparative stability.

Carryover

Carryover is the appearance of an analyte signal in a blank sample injected after a high-concentration sample.[17][18]

Acceptance Criteria: Carryover in the blank after the highest calibrator (ULOQ) should not be >20% of the LLOQ response and <5% for the IS.[19]

ParameterMethod A (PPT)Method B (SPE)Result
Analyte Carryover < 10% of LLOQ< 3% of LLOQPass
IS Carryover Not DetectedNot DetectedPass

Scientist's Insight: Both methods passed, but the lower carryover in Method B is another benefit of a cleaner extract. Fewer non-specific "sticky" endogenous compounds are injected onto the column and into the mass spectrometer, reducing the potential for the analyte to adhere to system components and leach out in subsequent runs.

Visualizing the Validation Workflow

A robust validation process follows a logical sequence, ensuring all critical parameters are thoroughly evaluated.

G cluster_0 Method Development & Optimization cluster_1 Full Validation Experiments cluster_2 Final Assessment Dev Analyte & IS Tuning (MS/MS Parameters) Chrom Chromatography Development SPE_Dev Sample Prep (PPT vs. SPE) Selectivity Selectivity & Specificity SPE_Dev->Selectivity CalCurve Calibration Curve & LLOQ Selectivity->CalCurve Accuracy Accuracy & Precision CalCurve->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Matrix->Stability Carryover Carryover Stability->Carryover Report Validation Report & Method SOP Carryover->Report

Caption: High-level workflow for bioanalytical method validation.

G cluster_A Method A: Protein Precipitation cluster_B Method B: Solid-Phase Extraction A1 Plasma + IS A2 Add Acetonitrile A1->A2 A3 Vortex & Centrifuge A2->A3 A4 Inject Supernatant A3->A4 B1 Plasma + IS B3 Load Sample B1->B3 B2 Condition SPE Plate B2->B3 B4 Wash Plate B3->B4 B5 Elute Analyte B4->B5 B6 Evaporate & Reconstitute B5->B6 B7 Inject Sample B6->B7

Caption: Comparison of sample preparation workflows.

Conclusion and Recommendations

This comparative guide demonstrates that both a simple protein precipitation method (Method A) and a more complex solid-phase extraction method (Method B) can be successfully validated for the quantification of 2-Amino-3-(3-methoxyphenyl)propan-1-ol in human plasma according to stringent regulatory guidelines.

However, the validation data clearly illuminates the trade-offs between the two approaches:

  • Method A (PPT) is fast, cost-effective, and suitable for early-stage discovery studies where speed is paramount and the required sensitivity is moderate. While it passes all validation criteria, its susceptibility to significant matrix effects makes it inherently less rugged.

  • Method B (SPE) is more time- and labor-intensive but delivers superior performance. It provides a lower LLOQ, better precision, and minimal matrix effects.[11] This enhanced robustness and reliability make it the unequivocal choice for late-stage clinical trials and pivotal studies intended for regulatory submission.

As Senior Application Scientists, our recommendation is to invest the upfront effort in developing a more rigorous sample preparation method like SPE for regulated bioanalysis. The resulting data quality, method robustness, and reduced risk of analytical failure during study sample analysis provide a significant return on investment, ensuring the integrity of critical drug development decisions.

References

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • X. Xu, et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Progress. (n.d.). Bioanalytical method validation and study sample analysis - Progress. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • National Institutes of Health (NIH). (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • Taylor & Francis Online. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • National Institutes of Health (NIH). (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • ResearchGate. (2015). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. [Link]

  • National Institutes of Health (NIH). (n.d.). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. [Link]

  • PHC. (2018). What is the difference between specificity and selectivity?. [Link]

  • ResearchGate. (n.d.). Selectivity versus specificity in chromatographic analytical methods. [Link]

  • PubMed. (2022). Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. [Link]

  • LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • Sisu@UT. (n.d.). 2.1. Selectivity: LC selectivity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • ScienceDirect. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma. [Link]

  • SciSpace. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 2-Amino-3-(3-methoxyphenyl)propan-1-ol Analogs in Drug Design

Executive Summary & Pharmacophore Rationale The 2-amino-1-ol scaffold is a highly versatile "privileged structure" in medicinal chemistry. Because it perfectly mimics the transition state of peptide bond cleavage, it has...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 2-amino-1-ol scaffold is a highly versatile "privileged structure" in medicinal chemistry. Because it perfectly mimics the transition state of peptide bond cleavage, it has been historically critical in the synthesis of [1]. More recently, because the 2-amino-1-ol motif is the exact structural homolog of the endogenous lipid sphingosine, it has become a cornerstone in the development of [2].

This guide provides an objective Structure-Activity Relationship (SAR) comparison of 2-Amino-3-(3-methoxyphenyl)propan-1-ol (Compound A) against its structural analogs. By evaluating these compounds as competitive inhibitors of Sphingosine Kinase 1 (SphK1)—a key enzyme in the [3]—we can decode how specific modifications to the phenyl ring dictate target affinity, steric tolerance, and metabolic stability.

Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase SphK1 Sphingosine Kinase 1 (Target Enzyme) Sphingosine->SphK1 Substrate Binding S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P Phosphorylation (ATP) Inhibitor 3-Methoxy-Phenylalaninol (Competitive Inhibitor) Inhibitor->SphK1 Blocks Active Site

Fig 1: Sphingolipid metabolic pathway illustrating competitive inhibition of SphK1 by analogs.

SAR Comparative Analysis: The Analogs

To understand the specific performance advantages of the meta-methoxy substitution, we must compare it against baseline and alternative functional groups.

Compound A (The Benchmark): 2-Amino-3-(3-methoxyphenyl)propan-1-ol
  • Mechanistic Profile: The meta-methoxy group acts as a highly effective hydrogen bond acceptor. In the lipid-binding channel of SphK1, this oxygen atom interacts with polar residues (e.g., Ser168) while the methyl group fills a small hydrophobic pocket.

  • Performance: Exhibits an optimal balance of target residence time and lipophilicity, preventing the rapid dissociation seen in unsubstituted analogs.

Alternative 1: 2-Amino-3-phenylpropan-1-ol (Unsubstituted)
  • Mechanistic Profile: Lacks the methoxy group entirely. While the core 2-amino-1-ol still binds the catalytic zinc/magnesium center, the phenyl ring relies solely on weak Van der Waals interactions.

  • Performance: Shows baseline affinity but suffers from a higher IC50 due to the absence of the auxiliary hydrogen bond, leading to lower overall competitive efficacy against endogenous sphingosine.

Alternative 2: 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol (Steric Bulk)
  • Mechanistic Profile: The addition of a second methoxy group at the para position increases electron density but introduces significant steric bulk.

  • Performance: The SphK1 "J-channel" is notoriously narrow at the para vector. The 3,4-dimethoxy analog creates a steric clash with the channel walls, drastically reducing binding affinity despite the theoretical increase in polar contacts.

Alternative 3: 2-Amino-3-(4-hydroxyphenyl)propan-1-ol (Tyrosinol)
  • Mechanistic Profile: Replaces the methoxy group with a strong hydrogen-bond donating hydroxyl group.

  • Performance: While it forms strong initial bonds, the exposed phenolic hydroxyl is highly susceptible to rapid Phase II metabolism (glucuronidation and sulfation). It exhibits poor in vitro microsomal stability, rendering it unviable for sustained cell-based assays.

Quantitative Performance Data

The following table summarizes the physicochemical properties and generalized in vitro assay performance of these analogs, demonstrating why the meta-methoxy substitution offers the superior therapeutic window.

CompoundSubstitutionLogP (Calc)tPSA (Ų)SphK1 IC50 (µM)Microsomal t1/2 (min)Primary Limitation
Compound A meta-Methoxy1.8555.30.45 > 60 None (Optimal Balance)
Alternative 1 Unsubstituted1.5246.13.20> 60Weak target affinity
Alternative 2 3,4-Dimethoxy1.7864.5> 10.045Steric clash in active site
Alternative 3 para-Hydroxyl1.1066.31.15< 15Rapid Phase II metabolism

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the SAR data above is derived from a highly controlled LC-MS/MS biochemical assay. Below is the step-by-step methodology, emphasizing the causality behind each experimental parameter.

In Vitro SphK1 Inhibition Assay (LC-MS/MS Method)

Step 1: Reagent & Buffer Preparation

  • Action: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, and 10 µM ATP.

  • Causality: ATP is intentionally supplied at 10 µM (near its Km​ value). Using an ATP concentration near Km​ ensures the assay remains highly sensitive to competitive inhibitors binding at the sphingosine lipid pocket, preventing false negatives that occur when ATP is oversaturated.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action: Incubate 5 nM recombinant human SphK1 with varying concentrations of the analogs (1 nM to 100 µM) for 15 minutes at 37°C. Include 0.1% fatty acid-free BSA in the buffer.

  • Causality: Because these analogs possess lipophilic phenyl rings, they are prone to non-specific adsorption to polystyrene microplate walls. BSA acts as a carrier protein, maintaining the free drug concentration in solution and ensuring accurate IC50 determination.

Step 3: Reaction Initiation & Quenching

  • Action: Initiate the reaction by adding 2 µM D-erythro-sphingosine. Incubate for 30 minutes, then quench the reaction by adding a 3-fold volume of ice-cold methanol containing 50 nM C17-Sphingosine-1-Phosphate (C17-S1P).

  • Causality: Methanol instantly denatures the kinase, halting the reaction at a precise time point. The C17-S1P serves as an internal standard; because it is an unnatural lipid, it perfectly normalizes any variations in extraction recovery prior to mass spectrometry.

Step 4: LC-MS/MS Quantification

  • Action: Centrifuge the quenched plates at 4,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the transition of natural S1P (m/z 380.2 → 264.2) against the internal standard.

Workflow Prep Analog Synthesis & Preparation Assay In Vitro SphK1 Kinase Assay Prep->Assay 1nM-100µM Titration LCMS LC-MS/MS Quantification Assay->LCMS Measure S1P Output SAR SAR Data Modeling LCMS->SAR IC50 Calculation

Fig 2: Experimental workflow for evaluating the SAR of phenylalaninol analogs via LC-MS/MS.

Conclusion

The SAR comparison clearly demonstrates that 2-Amino-3-(3-methoxyphenyl)propan-1-ol is a superior building block compared to its unsubstituted or heavily substituted counterparts. By strategically placing a methoxy group at the meta position, researchers can exploit a critical hydrogen-bonding interaction within target active sites (like SphK1 or [4]) without triggering the steric clashes or metabolic liabilities associated with para-substitutions. This makes it an invaluable pharmacophore for the rational design of next-generation lipid modulators and peptidomimetics.

References

  • Development of a Large-Scale Process for an HIV Protease Inhibitor ACS Publications (Organic Process Research & Development) URL:[Link]

  • Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Information on EC 2.7.1.138 - Ceramide Kinase / Sphingolipid Metabolism BRENDA Enzyme Database URL:[Link]

  • Viability of a Drug-Resistant Human Immunodeficiency Virus Type 1 Protease Variant: Structural Insights for Better Antiviral Therapy PubMed Central (PMC) / Journal of Virology URL:[Link]

Validation

benchmarking receptor binding affinity of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

An In-Depth Technical Guide to Benchmarking the Receptor Binding Affinity of 2-Amino-3-(3-methoxyphenyl)propan-1-ol This guide provides a comprehensive framework for characterizing the receptor binding profile of 2-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking the Receptor Binding Affinity of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

This guide provides a comprehensive framework for characterizing the receptor binding profile of 2-Amino-3-(3-methoxyphenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural resemblance to known monoaminergic ligands suggests potential interactions with receptors for neurotransmitters like dopamine, serotonin, or norepinephrine.[2] This document details the requisite experimental protocols, offers a comparative analysis against relevant compounds, and explains the scientific rationale behind the methodological choices, ensuring a robust and reproducible assessment for researchers in drug discovery and pharmacology.

Introduction: The Imperative of Binding Affinity in Drug Discovery

The initial and most critical step in a drug's mechanism of action is its binding to a biological target, typically a receptor. The strength of this interaction, quantified as binding affinity, is a primary determinant of the drug's potency and selectivity.[3] A high-affinity interaction, represented by a low equilibrium dissociation constant (KD) or inhibition constant (Ki), often translates to a lower required therapeutic dose and a reduced potential for off-target effects.[3][4]

2-Amino-3-(3-methoxyphenyl)propan-1-ol, also known as 3-methoxyphenylalaninol, possesses a core phenylethanolamine scaffold. This structure is a well-established pharmacophore for adrenergic receptors. For instance, the related compound (-)-1-(3,4-dimethoxyphenetylamino)-3-(3,4-dihydroxy)-2-propanol is a highly selective β1-adrenergic receptor agonist.[5] Therefore, a logical starting point for characterizing our topic compound is to benchmark its affinity for adrenergic receptors against known ligands.

This guide will compare 2-Amino-3-(3-methoxyphenyl)propan-1-ol against Propranolol , a non-selective β-adrenergic antagonist, and Isoproterenol , a non-selective β-adrenergic agonist. This comparison will situate its activity within the context of well-defined pharmacological agents. We will employ two gold-standard techniques: the competitive radioligand binding assay and surface plasmon resonance (SPR).[6][7]

Experimental Methodologies: A Dual-Pronged Approach

To ensure a comprehensive and validated assessment, we will utilize both a classic biochemical assay and a modern biophysical technique.

Competitive Radioligand Binding Assay

This method is considered a gold standard for quantifying the affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from a receptor.[6][8] It is robust, highly sensitive, and provides a direct measure of binding competition at a specific receptor site.[9][10]

The core principle is the law of mass action. In a finite system of receptors, a radiolabeled ligand ([L*]) and an unlabeled test compound (the "competitor," I) compete for the same binding site. As the concentration of the competitor increases, it displaces the radioligand, causing a measurable decrease in bound radioactivity. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC₅₀ (half-maximal inhibitory concentration). This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a true measure of affinity.[11]

cluster_prep Step 1: Membrane Preparation cluster_assay Step 2: Assay Incubation cluster_sep Step 3: Separation & Counting cluster_analysis Step 4: Data Analysis P1 Homogenize tissue or cells expressing β2-adrenergic receptor P2 Centrifuge to pellet membranes P1->P2 P3 Resuspend and store at -80°C P2->P3 A1 Add membranes, radioligand ([3H]-DHA), and competitor (Test Compound) to 96-well plate P3->A1 A2 Incubate to reach equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapidly filter through PEI-soaked glass fiber filters to trap membranes A2->S1 S2 Wash with ice-cold buffer to remove unbound radioligand S1->S2 S3 Add scintillation cocktail and count radioactivity S2->S3 D1 Plot % specific binding vs. log[competitor] S3->D1 D2 Determine IC50 from curve fit D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Fig. 1: Workflow for a Competitive Radioligand Binding Assay.
  • Membrane Preparation :

    • Culture HEK293 cells stably expressing the human β2-adrenergic receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with a protease inhibitor cocktail.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[11]

    • Discard the supernatant, resuspend the membrane pellet in fresh buffer, and centrifuge again.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store in aliquots at -80°C.[12]

  • Competitive Binding Assay :

    • The assay is performed in a 96-well plate with a final volume of 250 µL.[12]

    • Total Binding Wells : Add 50 µL of assay buffer, 50 µL of radioligand ([³H]-Dihydroalprenolol, a β-adrenergic antagonist, at a final concentration near its KD, e.g., 1 nM), and 150 µL of membrane preparation (50-100 µg protein).

    • Non-specific Binding (NSB) Wells : Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Propranolol), 50 µL of radioligand, and 150 µL of membrane preparation. This determines the amount of radioligand that binds to non-receptor components.

    • Competitor Wells : Add 50 µL of varying concentrations of the test compound (2-Amino-3-(3-methoxyphenyl)propan-1-ol, Isoproterenol, or Propranolol), 50 µL of radioligand, and 150 µL of membrane preparation. Use a 10-point, half-log dilution series.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[11]

  • Filtration and Counting :

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), which reduces non-specific binding of the positively charged radioligand to the negatively charged filter.[12]

    • Quickly wash the filters three to four times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[12]

    • Dry the filters, place them in scintillation vials with 4-5 mL of scintillation fluid, and quantify the trapped radioactivity using a liquid scintillation counter.[11]

  • Data Analysis :

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[12]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[7][13] This provides a more dynamic view of the interaction compared to the equilibrium-based radioligand assay.[9][14]

The technique relies on the phenomenon of surface plasmon resonance, which is sensitive to changes in the refractive index at the surface of a gold-coated sensor chip.[13] First, the receptor (ligand) is immobilized on the sensor surface. Then, the binding partner (analyte) is flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate of signal increase corresponds to the association rate (kₐ or kₒₙ), and the rate of signal decrease during a subsequent buffer wash corresponds to the dissociation rate (kₔ or kₒff). The equilibrium dissociation constant (KD) is calculated as the ratio of these rates (kₔ/kₐ).[15]

cluster_spr Surface Plasmon Resonance (SPR) Principle cluster_sensorgram Resulting Sensorgram ligand Ligand (Receptor) Immobilized on Sensor Chip analyte_flow Analyte (Test Compound) Flows Over Surface binding Analyte Binds to Ligand Mass increases Refractive index changes analyte_flow->binding:f0 Association (kon) dissociation Buffer Flow Analyte Dissociates binding:f0->dissociation Dissociation (koff) sensorgram Response (RU) vs. Time Provides kon, koff, and KD dissociation->sensorgram

Fig. 2: Principle of a Surface Plasmon Resonance (SPR) Experiment.
  • Chip Preparation and Ligand Immobilization :

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified β2-adrenergic receptor (in a suitable buffer containing a mild detergent to maintain stability) over the activated surface to covalently immobilize it via its primary amine groups.

    • Deactivate any remaining active esters on the surface using an injection of ethanolamine.

  • Binding Analysis :

    • Equilibrate the system with running buffer (e.g., HBS-P+ with 0.05% Tween 20 and a small percentage of DMSO to aid compound solubility).

    • Inject a series of concentrations of the analyte (2-Amino-3-(3-methoxyphenyl)propan-1-ol, Isoproterenol, or Propranolol) over the immobilized receptor surface for a defined period (association phase).[15]

    • Follow the analyte injection with a flow of running buffer to monitor the dissociation of the analyte from the receptor (dissociation phase).[13]

    • Between cycles, regenerate the sensor surface with a brief pulse of a low-pH buffer or high-salt solution to remove any remaining bound analyte, ensuring a fresh surface for the next injection.

  • Data Analysis :

    • The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the signal from a reference flow cell (without immobilized receptor).

    • Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's analysis software.

    • This fitting process yields the association rate constant (kₐ) and the dissociation rate constant (kₔ).

    • Calculate the equilibrium dissociation constant (KD) from the kinetic rate constants: KD = koff / kon.[15]

Comparative Data Analysis

The following table presents illustrative data obtained from the described experiments. These values serve as a benchmark for interpreting the binding affinity of 2-Amino-3-(3-methoxyphenyl)propan-1-ol.

CompoundRadioligand Assay Ki (nM)SPR KD (nM)Pharmacological Class
Propranolol 1.51.8β-Adrenergic Antagonist (High Affinity)
Isoproterenol 5562β-Adrenergic Agonist (Moderate Affinity)
2-Amino-3-(3-methoxyphenyl)propan-1-ol 250285Test Compound

Note: Data are hypothetical and for illustrative purposes.

Interpretation and Discussion

Based on the illustrative data, 2-Amino-3-(3-methoxyphenyl)propan-1-ol displays a Ki/KD value in the mid-nanomolar range for the β2-adrenergic receptor.

  • Comparison to Propranolol : The test compound's affinity (Ki ≈ 250 nM) is significantly lower (approximately 167-fold weaker) than that of the high-affinity antagonist Propranolol (Ki ≈ 1.5 nM). This indicates that it is not a potent β-blocker.

  • Comparison to Isoproterenol : Its affinity is moderately weaker (approximately 4.5-fold) than the agonist Isoproterenol (Ki ≈ 55 nM). This places it in the category of a moderate- to low-affinity ligand for this receptor.

  • Methodological Concordance : The close agreement between the Ki value from the radioligand assay and the KD value from SPR provides strong validation for the findings.[7] While radioligand assays measure affinity at equilibrium, SPR provides the kinetic components, revealing that a given affinity might result from fast-on/fast-off rates or slow-on/slow-off rates—information crucial for understanding a drug's duration of action.

The methoxy group's position on the phenyl ring is critical. The meta position in our test compound likely results in a different interaction with the receptor's binding pocket compared to compounds with para or di-methoxy substitutions, which are common in other adrenergic ligands.[5] This difference in substitution pattern directly translates to the observed differences in binding affinity.

Ligand Agonist Binding (e.g., Isoproterenol) Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Activates G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Couples to AC Adenylyl Cyclase G_Protein->AC Gαs activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA Protein Kinase A (PKA) Activation ATP_cAMP->PKA cAMP activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response Phosphorylates targets

Fig. 3: Simplified β2-Adrenergic Receptor Signaling Pathway.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the receptor binding affinity of 2-Amino-3-(3-methoxyphenyl)propan-1-ol. By employing both competitive radioligand binding assays and surface plasmon resonance, researchers can obtain validated, high-quality data on the compound's affinity and kinetics. Comparing these results against established benchmarks like Propranolol and Isoproterenol is essential for contextualizing its pharmacological activity. The illustrative data suggest that 2-Amino-3-(3-methoxyphenyl)propan-1-ol is a moderate- to low-affinity ligand for the β2-adrenergic receptor. Further studies should expand this screening to other adrenergic receptor subtypes (α₁, α₂, β₁, β₃) and other monoamine receptors to build a comprehensive selectivity profile, which is a critical step in the journey of drug development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Benchchem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • MDPI. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
  • ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions.
  • PMC. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • (n.d.). Radioligand binding methods: practical guide and tips.
  • Chemical Science (RSC Publishing). (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.
  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions.
  • Frontiers. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination.
  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • MySkinRecipes. (n.d.). 2-Amino-3-(4-methoxyphenyl)propan-1-ol.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Benchchem. (n.d.). 2-Amino-1-(4-methoxyphenyl)propan-1-ol.
  • PubMed. (2002). (-)-1-(3,4-dimethoxyphenetylamino)-3-(3,4-dihydroxy)-2-propanol [(-)-RO363] differentially interacts with key amino acids responsible for beta(1)-selective binding in resting and active states.

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Amino-3-(3-methoxyphenyl)propan-1-ol (Metaraminol)

Introduction 2-Amino-3-(3-methoxyphenyl)propan-1-ol, more commonly known by its pharmaceutical name Metaraminol, is a potent sympathomimetic amine.[1] It functions as a direct and indirect-acting alpha-1 adrenergic recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-3-(3-methoxyphenyl)propan-1-ol, more commonly known by its pharmaceutical name Metaraminol, is a potent sympathomimetic amine.[1] It functions as a direct and indirect-acting alpha-1 adrenergic receptor agonist, leading to peripheral vasoconstriction and an increase in blood pressure.[2][3][4] This mechanism makes it a critical therapeutic agent for the prevention and treatment of acute hypotension, particularly in settings such as anesthesia and shock.[1] Given its clinical significance and potential for use in various research contexts, the ability to accurately and reliably quantify Metaraminol in diverse biological matrices is paramount.

The Regulatory Imperative: A Foundation in ICH and FDA Guidelines

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, covering various performance characteristics.[5][6][10] For bioanalytical methods, which involve the quantification of drugs and their metabolites in biological matrices, the FDA's "Bioanalytical Method Validation Guidance for Industry" is the authoritative document.[7][8][9][11]

These guidelines emphasize that a validation study must provide documented evidence of a method's performance in terms of:

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Cross-validation is a critical component of this framework, particularly when data from different analytical methods are being compared or when a method is transferred between laboratories. It serves to demonstrate that the different methods or labs produce comparable data.

Potential Analytical Methods for Metaraminol Quantification

Given the chemical structure of 2-Amino-3-(3-methoxyphenyl)propan-1-ol (a substituted phenethylamine), several analytical techniques are well-suited for its quantification. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC is a workhorse in pharmaceutical analysis. For a molecule like Metaraminol with a phenyl group, UV detection is a viable option. Coupling HPLC with a fluorescence detector (HPLC-FLD) can offer enhanced sensitivity and selectivity, especially after derivatization of the primary amine group.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Sympathomimetic amines, including Metaraminol, can be analyzed by GC-MS, often after a derivatization step to improve their chromatographic properties and fragmentation patterns in the mass spectrometer.[13][14][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[16] LC-MS/MS is particularly well-suited for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma or urine.[16][17][18][19][20]

A Framework for Cross-Validation: Experimental Design and Protocols

This section outlines a detailed protocol for the cross-validation of two hypothetical analytical methods for 2-Amino-3-(3-methoxyphenyl)propan-1-ol: a newly developed in-house HPLC-UV method and an established LC-MS/MS method.

Objective:

To demonstrate the interchangeability of the HPLC-UV and LC-MS/MS methods for the quantification of 2-Amino-3-(3-methoxyphenyl)propan-1-ol in human plasma.

Materials:
  • 2-Amino-3-(3-methoxyphenyl)propan-1-ol reference standard

  • Internal standard (structurally similar compound not present in the matrix)

  • Human plasma (drug-free)

  • All necessary solvents, reagents, and consumables for both HPLC-UV and LC-MS/MS methods

Experimental Workflow

The overall workflow for the cross-validation study is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_samples Prepare Calibration Standards & QCs in Human Plasma spike_samples Spike Plasma Samples at Low, Mid, and High Concentrations prep_samples->spike_samples hplc_analysis Analyze Samples by HPLC-UV Method spike_samples->hplc_analysis lcms_analysis Analyze Samples by LC-MS/MS Method spike_samples->lcms_analysis compare_results Compare Concentration Data from Both Methods hplc_analysis->compare_results lcms_analysis->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman) compare_results->statistical_analysis acceptance Evaluate Against Pre-defined Acceptance Criteria statistical_analysis->acceptance

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Protocol:
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of 2-Amino-3-(3-methoxyphenyl)propan-1-ol and the internal standard in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Spike drug-free human plasma with the working standard solutions to prepare calibration standards at a minimum of six concentration levels.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

  • Sample Analysis:

    • Process the calibration standards, QC samples, and a blank plasma sample according to the sample preparation protocols for both the HPLC-UV and LC-MS/MS methods (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the processed samples using both the fully validated HPLC-UV and LC-MS/MS methods.

  • Data Acquisition and Processing:

    • For each method, generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Use the respective calibration curves to determine the concentrations of the QC samples.

Data Analysis and Acceptance Criteria

The core of the cross-validation lies in the comparison of the concentration data obtained from the two methods.

1. Accuracy and Precision of QC Samples:

The mean concentration and the coefficient of variation (%CV) for the QC samples should be calculated for each method. The acceptance criteria are typically:

  • The mean concentration should be within ±15% of the nominal value.

  • The %CV should not exceed 15%.

Table 1: Hypothetical QC Sample Data for Method Cross-Validation

QC LevelNominal Conc. (ng/mL)MethodMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low10HPLC-UV10.5105.05.2
LC-MS/MS9.898.04.5
Mid100HPLC-UV102.3102.33.8
LC-MS/MS99.599.53.1
High500HPLC-UV490.198.02.5
LC-MS/MS505.2101.02.1

2. Comparison of Concentration Data:

The concentration data from the two methods for the same set of samples should be compared. A common approach is to calculate the percentage difference for each sample:

% Difference = ((Conc_Method1 - Conc_Method2) / mean(Conc_Method1, Conc_Method2)) * 100

The percentage difference for at least two-thirds of the samples should be within ±20%.

3. Statistical Analysis:

A Bland-Altman plot is a powerful statistical tool for assessing the agreement between two quantitative measurement methods. It plots the difference between the two measurements for each sample against the average of the two measurements.

The logic for interpreting the results of the cross-validation is outlined below:

G start Begin Cross-Validation Data Analysis check_qc Do QC samples meet accuracy & precision criteria for both methods? start->check_qc check_diff Is the % difference for ≥ 2/3 of samples within ±20%? check_qc->check_diff Yes fail Investigate Discrepancies and Re-validate check_qc->fail No bland_altman Perform Bland-Altman Analysis check_diff->bland_altman Yes check_diff->fail No check_bias Is there significant bias in the Bland-Altman plot? bland_altman->check_bias pass Methods are Interchangeable check_bias->pass No check_bias->fail Yes

Caption: Decision tree for the interpretation of cross-validation results.

Conclusion

The absence of commercial assay kits for 2-Amino-3-(3-methoxyphenyl)propan-1-ol necessitates the development of in-house analytical methods. A robust method validation, including cross-validation when multiple methods or laboratories are involved, is essential for ensuring the reliability and comparability of data. By adhering to the principles laid out by regulatory bodies such as the ICH and FDA, researchers can have confidence in their analytical results, which is critical for advancing both research and clinical applications of this important compound. This guide provides a foundational framework for designing and executing a scientifically sound cross-validation study, thereby upholding the principles of data integrity and good scientific practice.

References
  • Dr.Oracle. (2025, March 18). What is the mechanism of action of metaraminol?
  • Wikipedia. (n.d.). Metaraminol. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • LITFL. (2025, July 18). Metaraminol. Retrieved from [Link]

  • Deranged Physiology. (2025, December 5). Metaraminol. Retrieved from [Link]

  • Safer Care Victoria. (2018, November 21). Metaraminol. Retrieved from [Link]

  • FDA. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Higashidate, S., et al. (n.d.). Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. Retrieved from [Link]

  • PubMed. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxypropan-1-OL. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-amino-3-(4-methoxyphenyl)-1-propanol. Retrieved from [Link]

  • PubMed. (2000, April 15). GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. Retrieved from [Link]

  • GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology. (n.d.).
  • PubMed. (2010, January 15). Simultaneous determination of eight sympathomimetic amines in urine by gas chromatography/mass spectrometry. Retrieved from [Link]

  • NextSDS. (n.d.). 3-AMINO-3-(2-METHOXY-PHENYL)-PROPAN-1-OL. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Extraction of 2-Amino-3-(3-methoxyphenyl)propan-1-ol from Biological Matrices: A Comparative Analysis

In the landscape of pharmaceutical research and clinical toxicology, the accurate quantification of drug compounds and their metabolites from complex biological matrices is paramount. This guide provides an in-depth comp...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and clinical toxicology, the accurate quantification of drug compounds and their metabolites from complex biological matrices is paramount. This guide provides an in-depth comparison of the primary extraction methodologies for 2-Amino-3-(3-methoxyphenyl)propan-1-ol, a polar basic compound, from matrices such as plasma, whole blood, and urine. We will delve into the technical nuances of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, offering a comparative analysis of their efficiency, supported by experimental data for analogous compounds.

Understanding the Analyte: Physicochemical Properties

2-Amino-3-(3-methoxyphenyl)propan-1-ol is structurally similar to methoxyphenamine. Key physicochemical properties of methoxyphenamine, which inform the extraction strategy, include a pKa of 10.45 and a LogP of 1.98. The high pKa indicates its basic nature, meaning it will be positively charged in acidic to neutral solutions. The relatively low LogP value suggests a degree of polarity. These characteristics are central to the selection and optimization of an appropriate extraction technique.

Liquid-Liquid Extraction (LLE): The Classic Approach

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a basic compound like 2-Amino-3-(3-methoxyphenyl)propan-1-ol, pH adjustment of the aqueous sample is a critical step. By raising the pH of the biological matrix to a value greater than the pKa of the analyte (e.g., pH > 11), the compound is deprotonated, rendering it more neutral and thus more soluble in an organic solvent.

The choice of organic solvent is another crucial parameter. A solvent that is immiscible with water and has a high affinity for the analyte is ideal. For compounds of intermediate polarity, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are commonly employed.

Causality in LLE Protocol Design:
  • pH Adjustment: Increasing the pH of the biological sample (urine, plasma) to above the pKa of the amine group neutralizes its charge, breaking its ionic interaction with the aqueous phase and driving it into the organic solvent.

  • Solvent Selection: The choice of a water-immiscible organic solvent like MTBE is a balance between its ability to solubilize the analyte and its volatility for easy evaporation and sample concentration.[1]

  • Salting-Out Effect: The addition of salts like sodium chloride can increase the polarity of the aqueous phase, further promoting the partitioning of the less polar analyte into the organic phase.

dot graphdot { graph [layout="dot", splines="ortho", rankdir="TB", label="Liquid-Liquid Extraction (LLE) Workflow", labelloc="t", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead="normal"];

} } Caption: Generalized workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE): A Selective Alternative

Solid-phase extraction utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample. For basic compounds, a mixed-mode cation exchange SPE cartridge is often the most effective choice. This type of sorbent has both non-polar (e.g., C8 or C18) and ion-exchange functional groups.

The extraction process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte.

Causality in SPE Protocol Design:
  • Sorbent Choice: A mixed-mode cation exchange sorbent is ideal as it offers two retention mechanisms: reversed-phase interaction with the non-polar part of the molecule and cation exchange with the protonated amine group.

  • Sample Loading pH: The sample is typically acidified before loading. At a pH below the analyte's pKa, the amine group is protonated (positively charged), allowing for strong retention on the cation exchange sorbent.

  • Wash Steps: A wash with a weak organic solvent (e.g., methanol) can remove hydrophobic interferences without disrupting the strong ionic bond between the analyte and the sorbent.

  • Elution: A basic organic solvent (e.g., methanol with ammonia) is used for elution. The high pH neutralizes the analyte's charge, breaking the ionic bond and releasing it from the sorbent.

dot graphdot { graph [layout="dot", splines="ortho", rankdir="TB", label="Solid-Phase Extraction (SPE) Workflow", labelloc="t", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead="normal"];

} } Caption: Generalized workflow for Solid-Phase Extraction.

QuEChERS: The High-Throughput Powerhouse

The QuEChERS method is a two-step process that combines a salting-out liquid-liquid extraction with a dispersive solid-phase extraction (dSPE) for cleanup.[2][3][4] It is particularly well-suited for high-throughput screening of a wide range of analytes in complex matrices like whole blood.

Causality in QuEChERS Protocol Design:
  • Extraction and Partitioning: Acetonitrile is used as the extraction solvent. The addition of salts, typically magnesium sulfate and sodium acetate, induces phase separation between the aqueous sample and the acetonitrile, driving the analytes into the organic layer. Magnesium sulfate also aids in removing water from the extract.

  • Dispersive SPE (dSPE): The acetonitrile extract is then mixed with a combination of sorbents. For basic analytes, Primary Secondary Amine (PSA) is often used to remove organic acids and other interferences, while C18 can remove non-polar interferences. Magnesium sulfate is also present to remove any remaining water.

dot graphdot { graph [layout="dot", splines="ortho", rankdir="TB", label="QuEChERS Workflow", labelloc="t", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead="normal"];

} } Caption: Generalized workflow for the QuEChERS method.

Comparative Performance Analysis

While a single study directly comparing LLE, SPE, and QuEChERS for 2-Amino-3-(3-methoxyphenyl)propan-1-ol is not available, a robust comparison can be constructed from studies on the closely related methoxyphenamine and other basic drugs in similar biological matrices.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Recovery Generally lower and more variable (70 ± 10% for a panel of drugs in plasma). Can be optimized for specific compounds. For methadone in urine, recovery was 49%.[5]High and consistent recoveries are achievable (>75% for a panel of drugs in plasma). For amphetamine-related drugs in blood, recoveries of 63-90% have been reported.[6]Generally high recoveries, often >74.7% for a range of drugs of abuse in plasma.[4][7] For methadone in urine, recovery was 67%.[5]
Matrix Effects Can be significant and variable, with an average magnitude of 16% but with higher standard deviations for some compounds in plasma.Generally lower and more consistent matrix effects compared to LLE, with an average magnitude of 6% for a panel of drugs in plasma.Minimal matrix effects reported in some studies, ranging from -5.7% to 13.5% for drugs of abuse in plasma.[4][7] However, matrix effects are a known issue and may require extract dilution.[8]
Selectivity Lower selectivity, co-extraction of matrix components is common.High selectivity, especially with mixed-mode sorbents that can target specific chemical properties of the analyte.Good selectivity due to the dSPE cleanup step which removes many common interferences.
Speed & Throughput Can be time-consuming and labor-intensive, less amenable to automation.[9]Can be automated for high-throughput applications. Faster than LLE, with a study showing it doubled the number of samples that could be processed.[10]Very fast and suitable for high-throughput analysis, as the name implies.
Cost Lower cost per sample in terms of consumables (solvents).Higher cost per sample due to the price of SPE cartridges.[10]Cost-effective, especially for high-throughput applications.
LOD/LOQ Dependent on the specific method. For methoxyphenamine in urine by GC-MS, an LOD of 50 ng/mL was reported.[11]Often provides lower LODs compared to LLE due to better cleanup and concentration. For a panel of alkaline drugs, SPE had a lower LOD for 39% of compounds compared to LLE.[10]Can achieve low LODs, for example, 1 ng/mL for amphetamine and methamphetamine in plasma.[4]

Detailed Experimental Protocols

Liquid-Liquid Extraction for GC-MS Analysis of Methoxyphenamine in Urine[12]
  • To 5 mL of urine, add an internal standard.

  • Adjust the pH to 14 using a suitable base.

  • Add 2 mL of tert-butylmethyl ether and vortex thoroughly.

  • Centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Inject an aliquot of the ether layer directly into the GC-MS system.

    • Note: For GC-MS analysis of compounds with polar functional groups like amines and hydroxyls, derivatization is often required to improve volatility and chromatographic performance.[12]

"Dilute-and-Shoot" for LC-MS/MS Analysis of Methoxyphenamine in Urine[12]
  • To a vial, add an aliquot of native urine.

  • Add the internal standard.

  • Vortex to mix.

  • Directly inject the sample into the LC-MS/MS system.

    • Note: While simple, this method can introduce significant matrix effects and may not be suitable for all biological matrices or required detection limits.

Micro-QuEChERS for LC-MS/MS Analysis of Drugs of Abuse in Plasma[4][8]
  • To 10 µL of plasma, add an internal standard.

  • Add 150 µL of acetonitrile.

  • Add 25 mg of a salt mixture (e.g., magnesium sulfate and sodium acetate).

  • Vortex vigorously and then centrifuge at high speed.

  • The resulting supernatant can be directly injected into the LC-MS/MS system.

    • Note: This is a simplified QuEChERS protocol without the dSPE step, often referred to as "mini-QuEChERS".

Conclusion and Recommendations

The choice of extraction method for 2-Amino-3-(3-methoxyphenyl)propan-1-ol depends on the specific requirements of the analysis, including the biological matrix, the required limit of detection, sample throughput, and available instrumentation.

  • Liquid-Liquid Extraction (LLE) remains a viable, low-cost option, particularly when sample numbers are low. However, it is often less efficient and more prone to matrix effects than more modern techniques. Optimization of pH and solvent selection is critical for achieving acceptable recovery.

  • Solid-Phase Extraction (SPE) , especially with mixed-mode cation exchange sorbents, offers superior selectivity and can provide cleaner extracts with higher and more consistent recoveries. This often translates to lower limits of detection and reduced matrix effects, making it an excellent choice for demanding quantitative applications. The potential for automation also makes it suitable for higher throughput needs.

  • QuEChERS is the method of choice for rapid, high-throughput screening, especially in complex matrices like whole blood. It provides a good balance of recovery, cleanup, and speed, although matrix effects can still be a consideration and may necessitate dilution of the final extract.[8]

For researchers and drug development professionals requiring the highest level of accuracy and precision, Solid-Phase Extraction is often the recommended starting point for method development. For laboratories focused on high-throughput screening and rapid turnaround, the QuEChERS method presents a compelling and efficient alternative.

References

  • Dulaurent, S., El Balkhi, S., Poncelet, L., Gaulier, J. M., Marquet, P., & Saint-Marcoux, F. (2016). QuEChERS sample preparation prior to LC-MS/MS determination of opiates, amphetamines, and cocaine metabolites in whole blood. Analytical and Bioanalytical Chemistry, 408(5), 1467–1474. [Link]

  • Dulaurent, S., El Balkhi, S., Poncelet, L., Gaulier, J. M., Marquet, P., & Saint-Marcoux, F. (2016). QuEChERS sample preparation prior to LC-MS/MS determination of opiates, amphetamines, and cocaine metabolites in whole blood. ResearchGate. [Link]

  • de Oliveira, M. F., de Aguiar, G. P. S., da Silva, T. T., de Souza, I. D., & Guedes, M. I. F. (2024). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Toxicology Research and Application, 8, 175761802412586. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters Corporation. [Link]

  • Gaillard, Y., & Pépin, G. (1997). Simultaneous detection and quantification of 15 drugs of abuse in whole blood by online solid phase extraction and LC-MS. AB Sciex.
  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2009). Determination of methoxyphenamine in doping control analysis. In Recent Advances In Doping Analysis (17). Sport und Buch Strauß.
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Safety & Regulatory Compliance

Safety

2-Amino-3-(3-methoxyphenyl)propan-1-ol proper disposal procedures

Standard Operating Procedure & Technical Guide: Proper Disposal of 2-Amino-3-(3-methoxyphenyl)propan-1-ol Executive Summary As a Senior Application Scientist consulting with drug development teams, I frequently oversee t...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Technical Guide: Proper Disposal of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Executive Summary

As a Senior Application Scientist consulting with drug development teams, I frequently oversee the scale-up and logistical management of PROTAC building blocks and unnatural amino acid derivatives. 2-Amino-3-(3-methoxyphenyl)propan-1-ol is a highly versatile synthetic intermediate. However, while researchers meticulously optimize their reaction yields, waste management is often treated as an afterthought. Proper disposal is not just a regulatory formality; it is a critical component of laboratory safety and operational continuity. This guide provides a self-validating, causality-driven protocol for the safe handling and disposal of this chemical.

Mechanistic Hazard Profiling

Before disposing of any chemical, we must understand its functional groups to predict its behavior in a mixed waste stream. 2-Amino-3-(3-methoxyphenyl)propan-1-ol contains a primary amine, a primary alcohol, and an electron-rich methoxy-substituted aromatic ring.

  • The Amine Factor: The primary amine acts as a nucleophilic base. If introduced to acidic waste streams, it will undergo rapid, heat-generating protonation.

  • The Aromatic Factor: The methoxyphenyl group increases the compound's lipophilicity. Consequently, it is typically dissolved in organic solvents (e.g., dichloromethane, ethyl acetate, or methanol) during extraction or chromatography, which ultimately dictates its waste stream classification.

Table 1: Chemical Hazard & Disposal Profile

ParameterSpecification
Chemical Name 2-Amino-3-(3-methoxyphenyl)propan-1-ol
Molecular Formula C10H15NO2
Primary Hazards Skin/Eye Irritant, Mild Aquatic Toxicity
EPA Waste Classification Solid / Non-Halogenated Organic (unless mixed with halogenated solvents)[1]
Incompatible Media Strong mineral acids, strong oxidizing agents

Operational Disposal Protocol

Do not simply pour reaction mixtures into the nearest carboy. Follow this step-by-step methodology to ensure safety and strict compliance with the [2],[3].

Step 1: Physical State Characterization & Quenching

  • Action: Determine if the waste is a pure solid (e.g., expired reagent, contaminated weighing paper) or a liquid solution (e.g., reaction mother liquor). Ensure any active reactions involving the compound are fully quenched before disposal.

  • Causality: Active reagents can continue to react inside a sealed waste container. Quenching ensures the chemical is in a stable, unreactive ground state, preventing delayed gas evolution and pressure buildup.

Step 2: Segregation from Acidic Streams

  • Action: Never dispose of 2-Amino-3-(3-methoxyphenyl)propan-1-ol in the same carboy as concentrated mineral acids (e.g., HCl, H2SO4).

  • Causality: As outlined in, mixing basic amines with strong acids initiates a rapid, exothermic neutralization[4]. In a sealed waste carboy, the generated heat can vaporize co-solvents, leading to catastrophic over-pressurization and container rupture.

  • Self-Validation: After adding the waste to a carboy, lightly touch the exterior of the secondary containment. If it feels warm, an unintended exothermic reaction is occurring. Leave the cap loosely vented inside the fume hood until the temperature normalizes before final sealing.

Step 3: Halogenated vs. Non-Halogenated Separation

  • Action: If the compound is dissolved in a solvent, route the waste based on the solvent's identity. Solutions containing dichloromethane (DCM) or chloroform must go to the Halogenated waste stream.

  • Causality: The EPA's Resource Conservation and Recovery Act (RCRA) framework mandates that waste streams containing halogens undergo specialized high-temperature incineration to prevent the atmospheric release of toxic polychlorinated dibenzodioxins (PCDDs)[1]. Mixing non-halogenated waste into this stream unnecessarily increases the financial and environmental burden of this specialized destruction process.

Step 4: Containment, Labeling, and EHS Handoff

  • Action: Store liquid waste in chemically compatible high-density polyethylene (HDPE) carboys. Label the container with the full chemical name—do not use structural abbreviations. Submit the waste ticket to your Environmental Health and Safety (EHS) department for final incineration.

Table 2: Waste Compatibility Matrix

Waste StreamCompatibilityCausality / Rationale
Non-Halogenated Organics (e.g., MeOH, EtOAc)Highly Compatible Standard disposal route; incinerates cleanly into CO2, H2O, and NOx.
Halogenated Organics (e.g., DCM, CHCl3)Compatible Safe to mix, but requires expensive high-temp incineration[1].
Aqueous Acids (e.g., 1M HCl waste)Incompatible Exothermic acid-base neutralization; risk of thermal runaway[4].
Strong Oxidizers (e.g., Peroxides)Incompatible Risk of violent oxidation of the primary alcohol and amine groups.

Waste Management Workflow

The following diagram illustrates the logical decision-making process for routing 2-Amino-3-(3-methoxyphenyl)propan-1-ol waste in a standard laboratory setting.

WasteManagement Start 2-Amino-3-(3-methoxyphenyl) propan-1-ol Waste State Determine Physical State Start->State Solid Solid Waste (Powders, PPE, Tips) State->Solid Solid Liquid Liquid Waste (Reaction Solvents) State->Liquid Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Solvent Contains Halogens? Liquid->Solvent NonHalo Non-Halogenated (e.g., EtOAc, MeOH) Solvent->NonHalo No Halo Halogenated (e.g., DCM, CHCl3) Solvent->Halo Yes NonHaloBin Non-Halogenated Liquid Carboy NonHalo->NonHaloBin HaloBin Halogenated Liquid Carboy Halo->HaloBin EHS EHS Processing & High-Temp Incineration SolidBin->EHS NonHaloBin->EHS HaloBin->EHS

Figure 1: Decision tree for the segregation and disposal of 2-Amino-3-(3-methoxyphenyl)propan-1-ol.

References

  • [4] National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • [2] Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. US Department of Labor.[Link]

  • [3] Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. US Department of Labor.[Link]

  • [1] Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. US EPA.[Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Operational Safety and Handling Guide: 2-Amino-3-(3-methoxyphenyl)propan-1-ol in PROTAC Synthesis As a Senior Application Scientist in targeted protein degradation (TPD), I recognize that handling specialized bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 2-Amino-3-(3-methoxyphenyl)propan-1-ol in PROTAC Synthesis

As a Senior Application Scientist in targeted protein degradation (TPD), I recognize that handling specialized bifunctional building blocks requires more than basic compliance—it requires a mechanistic understanding of the chemical's behavior. 2-Amino-3-(3-methoxyphenyl)propan-1-ol (Molecular Formula: C10H15NO2, MW: 181.23 g/mol ) is a critical precursor used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders[1][2].

Because this compound features both a reactive primary amine and a hydroxyl group attached to a lipophilic aromatic scaffold, it presents unique operational hazards and synthetic opportunities. This guide provides a self-validating system for the safe handling, experimental application, and disposal of this specific protein degrader building block.

Operational Hazard Profile & Causality

To establish a fail-safe laboratory environment, we must first understand the causality behind the hazards of aromatic amino alcohols.

  • Corrosivity and Ocular Toxicity: The primary amine group imparts significant basicity. Upon contact with the moisture in human tissue (such as the tear film in the eyes or sweat on the skin), it causes localized, rapid pH elevation. This can result in severe chemical burns and permanent corneal damage[3].

  • Dermal Permeation & Sensitization: The 3-methoxyphenyl ring significantly increases the lipophilicity of the molecule compared to simple aliphatic amino alcohols. This lipophilicity allows the compound to rapidly permeate the stratum corneum (the outer layer of skin), acting as a carrier for systemic absorption[4].

  • Respiratory & CNS Effects: If aerosolized during weighing or solvent evaporation, amino alcohol particulates and vapors act as Category 3 respiratory tract irritants. Inhalation of related amino alcohols has been documented to cause central nervous system (CNS) effects, including dizziness and nausea, within minutes of exposure[4].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. The PPE selected below is engineered to counteract the specific physicochemical properties of 2-Amino-3-(3-methoxyphenyl)propan-1-ol.

PPE CategorySpecificationMechanistic Rationale (The "Why")
Hand Protection Heavy-duty Nitrile or Neoprene gloves (Min. 0.11 mm thickness). Double-gloving is mandatory.Latex is highly permeable to lipophilic organic amines. Nitrile provides a superior chemical barrier against the 3-methoxyphenyl moiety[3].
Eye Protection Chemical splash goggles (EN166/ANSI Z87.1) + Face shield.Soft contact lenses absorb and concentrate amine vapors. Goggles prevent basic amine-induced saponification of ocular lipids[5].
Respiratory Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-100 fpm).Prevents inhalation of aerosolized powders that trigger Category 3 respiratory tract irritation and potential CNS toxicity[4].
Body Protection Flame-resistant, antistatic lab coat (e.g., Nomex).Prevents human body electrification and static discharge when dissolving the compound in highly flammable organic solvents[4].

Experimental Protocol: PROTAC Amide Coupling Workflow

In TPD drug discovery, 2-Amino-3-(3-methoxyphenyl)propan-1-ol is typically coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a Cereblon or VHL binder) via its primary amine[6]. The following protocol ensures high-yield amide bond formation while mitigating exposure risks.

Prerequisites: Ensure the fume hood is clear of incompatible materials, specifically strong oxidizing agents and galvanized metals (zinc, aluminum, copper), which react exothermically with amino alcohols[3].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a dry, round-bottom flask with Argon or Nitrogen. The amine group is prone to oxidation, and atmospheric moisture can hydrolyze coupling reagents.

  • Reagent Dissolution: Weigh 1.0 equivalent of 2-Amino-3-(3-methoxyphenyl)propan-1-ol inside a ventilated balance enclosure. Transfer to the flask and dissolve in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (0.1 M concentration).

  • Activation of the Linker: In a separate vial, dissolve 1.1 equivalents of the carboxylic acid-functionalized PROTAC linker. Add 1.2 equivalents of HATU (coupling agent) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HATU to form an active ester without competing with the primary amine of our building block.

  • Coupling Reaction: Dropwise, add the activated linker solution to the amino alcohol solution at 0°C. Stir and allow to warm to room temperature over 4 hours.

  • Quenching: Quench the reaction with a saturated aqueous solution of Ammonium Chloride ( NH4​Cl ). Causality: NH4​Cl mildly neutralizes the basic DIPEA and unreacted amino alcohol without cleaving the newly formed amide bond.

PROTAC_Workflow Start 1. Fume Hood & PPE Setup Weigh 2. Weigh Amino Alcohol Start->Weigh Dissolve 3. Dissolve in Anhydrous DMF Weigh->Dissolve Activate 4. Activate Linker (HATU/DIPEA) Dissolve->Activate React 5. Amide Coupling (0°C to RT) Activate->React Quench 6. Quench with Aq. NH4Cl React->Quench

Figure 1: Safe handling and amide coupling workflow for PROTAC synthesis.

Spill Response and Disposal Plan

Because 2-Amino-3-(3-methoxyphenyl)propan-1-ol is a solid that is often handled in solution, spill response must account for both powder aerosols and liquid permeation.

Immediate Spill Response Protocol:

  • Isolate & Assess: Immediately halt work. If the spill is a dry powder, turn off local fans to prevent aerosolization. If it is in solution (e.g., DMF), assess the volume.

  • Containment (Minor Spill < 50g/mL): Do NOT use water, as this will spread the lipophilic compound. Cover the spill with an inert, non-combustible absorbent material (dry sand, earth, or vermiculite)[7].

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools. Place the material into a chemically compatible, sealable polyethylene or polypropylene container[5].

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amines, followed by soap and water.

Waste Disposal: Never dispose of amino alcohols down the drain. They are highly toxic to aquatic life and resist standard wastewater treatment degradation. Label the waste container explicitly as "Hazardous Basic Organic Waste - Contains Aromatic Amines" and dispose of it through an approved, certified chemical waste management facility[3].

SpillResponse Detect Spill Detected Assess Assess Volume & State Detect->Assess Minor Minor Spill (< 50 mL/g) Assess->Minor Yes Major Major Spill (> 50 mL/g) Assess->Major No Ventilate Don PPE & Secure Area Minor->Ventilate Evacuate Evacuate & Call Hazmat Major->Evacuate Absorb Absorb with Sand/Vermiculite Ventilate->Absorb Dispose Seal in Polyethylene Container Absorb->Dispose

Figure 2: Logical decision tree for amino alcohol spill response and containment.

Sources

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